5-Chlorobenzofuran-2-carboxamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTASEYRNDUTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302342 | |
| Record name | 5-Chloro-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-20-3 | |
| Record name | 5-Chloro-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chlorobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic pathways for 5-Chlorobenzofuran-2-carboxamide, a key heterocyclic motif of interest in medicinal chemistry and drug discovery. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the efficient preparation of this compound and its derivatives.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including antiarrhythmic, antidepressant, antimicrobial, and anticancer properties, have established them as privileged structures in drug development. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules. This guide details the primary synthetic routes for its preparation, starting from commercially available precursors.
Primary Synthesis Pathway
The most common and efficient synthesis of this compound originates from 5-chlorosalicylaldehyde. The pathway involves two key transformations: the formation of the benzofuran ring system via a Perkin-like reaction, followed by the amidation of the resulting carboxylic acid or its ester.
Figure 1: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of this compound and its immediate precursors.
| Reaction Step | Starting Material(s) | Product | Typical Yield (%) | Reference |
| Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate | 5-Chlorosalicylaldehyde, Ethyl bromoacetate | Ethyl 5-chlorobenzofuran-2-carboxylate | 84.8% | [1] |
| Hydrolysis to 5-Chlorobenzofuran-2-carboxylic acid | Ethyl 5-chlorobenzofuran-2-carboxylate | 5-Chlorobenzofuran-2-carboxylic acid | High | [2] |
| Amidation of 5-Chlorobenzofuran-2-carboxylic acid (via 8-AQ auxiliary) | N-(quinolin-8-yl)-5-chlorobenzofuran-2-carboxamide | This compound derivatives | 60% | [3] |
| Direct amidation of substituted benzofuran-2-carboxylic acids (general) | Substituted benzofuran-2-carboxylic acid, Amine | Substituted benzofuran-2-carboxamide | 78-93% | [4] |
Detailed Experimental Protocols
Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This procedure outlines the synthesis of the key ester intermediate from 5-chlorosalicylaldehyde.
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 5-chlorosalicylaldehyde in DMF or acetonitrile, add anhydrous potassium carbonate and ethyl bromoacetate.
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford ethyl 5-chlorobenzofuran-2-carboxylate.[1]
Hydrolysis to 5-Chlorobenzofuran-2-carboxylic acid
This step converts the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-chlorobenzofuran-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) (e.g., 2M)
Procedure:
-
Dissolve ethyl 5-chlorobenzofuran-2-carboxylate in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
Acidify the aqueous residue with 2M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 5-chlorobenzofuran-2-carboxylic acid.[2]
Amidation of 5-Chlorobenzofuran-2-carboxylic acid
This section details multiple approaches for the final amidation step.
Figure 2: Methods for the amidation of 5-Chlorobenzofuran-2-carboxylic acid.
Materials:
-
5-Chlorobenzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Ammonia solution or desired amine
Procedure:
-
Suspend 5-chlorobenzofuran-2-carboxylic acid in anhydrous DCM.
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by IR or quenching a sample with methanol and checking by LC-MS).
-
Remove the excess solvent and reagent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and add a solution of ammonia or the desired amine at 0 °C.
-
Stir the reaction until completion, then perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and purify by crystallization or column chromatography.[2]
Materials:
-
5-Chlorobenzofuran-2-carboxylic acid
-
Ammonia source (e.g., ammonium chloride and a base) or desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve 5-chlorobenzofuran-2-carboxylic acid in anhydrous DCM or DMF.
-
Add HATU and DIPEA to the solution.
-
Add the ammonia source or the desired amine.
-
Stir the reaction at room temperature for several hours until completion.[5]
-
Perform an aqueous work-up, extract the product, and purify as needed.
This method is particularly useful for creating a library of amide derivatives.
Procedure:
-
Installation of 8-AQ auxiliary: Couple 5-chlorobenzofuran-2-carboxylic acid with 8-aminoquinoline using a standard peptide coupling agent like HATU with DIPEA in DCM. This forms the N-(quinolin-8-yl)-5-chlorobenzofuran-2-carboxamide.[3][5]
-
Boc Activation: Treat the 8-AQ amide with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of DMAP (4-Dimethylaminopyridine) in acetonitrile at 60 °C.[5]
-
Aminolysis: After removing the solvent, dissolve the crude N-acyl-Boc-carbamate intermediate in toluene and add the desired amine. Heat at 60 °C to furnish the final carboxamide derivative.[3][5]
Conclusion
The synthesis of this compound is a well-established process that can be achieved through several reliable synthetic routes. The choice of pathway may depend on the availability of starting materials, the desired scale of the reaction, and the need for subsequent diversification of the amide moiety. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound and its analogues for applications in drug discovery and development.
References
- 1. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Biological Activity of 5-Chlorobenzofuran-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of 5-Chlorobenzofuran-2-carboxamide, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. Benzofuran derivatives are known for a broad spectrum of pharmacological activities, and the 5-chloro-2-carboxamide variant has emerged as a scaffold of interest, particularly in oncology. This guide summarizes its known physicochemical properties, details relevant experimental protocols for its synthesis and evaluation, and elucidates its mechanism of action as a pro-apoptotic agent.
Physicochemical Properties
Quantitative data for this compound is summarized below. While extensive experimental data for the parent compound is not widely published, the table includes calculated properties and data for closely related precursors to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | 5-chloro-1-benzofuran-2-carboxamide | N/A |
| Molecular Formula | C₉H₆ClNO₂ | Calculated |
| Molecular Weight | 195.61 g/mol | Calculated |
| CAS Number | Not readily available in searches | N/A |
| Related Precursor (CAS) | 59962-89-9 (Ethyl Ester) | [1][2] |
| Appearance | Expected to be a solid | Inferred from related compounds[3] |
| XLogP3 (Computed) | ~2.0 - 2.5 (Estimated) | N/A (Estimated based on similar structures) |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from C=O and furan oxygen) | Calculated |
| Rotatable Bond Count | 1 | Calculated |
Experimental Protocols
The synthesis and biological evaluation of this compound and its derivatives involve multi-step chemical synthesis and specific cellular assays.
General Synthesis Methodology
A modern and modular synthetic route enables access to a wide range of benzofuran-2-carboxamide derivatives.[4] This strategy involves the activation of the corresponding carboxylic acid followed by a highly efficient transamidation.
Protocol: Synthesis via Transamidation of an Activated Intermediate
-
Step 1: Activation of Benzofuran-2-Carboxylic Acid.
-
To a solution of 5-chlorobenzofuran-2-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile), add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Add 8-aminoquinoline (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 5-6 hours until the formation of the N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate is complete, as monitored by TLC or LC-MS.
-
Isolate the intermediate product through standard aqueous work-up and purification by column chromatography.
-
-
Step 2: One-Pot Transamidation.
-
Dissolve the N-(quinolin-8-yl) intermediate (1.0 equiv) in acetonitrile (0.1 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir the reaction at 60°C for 2-5 hours to form the N-acyl-Boc-carbamate intermediate.[4]
-
Concentrate the mixture in vacuo to remove the solvent.
-
-
Step 3: Aminolysis.
-
To the crude carbamate intermediate, add a solution of ammonia in a suitable solvent (e.g., ammonia in 1,4-dioxane) or another desired amine (1.5 equiv) in toluene (0.5 M).
-
Stir the reaction at 60°C for 1-6 hours. The aminolysis proceeds to replace the 8-aminoquinoline auxiliary with the primary amide.[4]
-
Upon completion, the final product, this compound, is purified from the reaction mixture using filtration and recrystallization or column chromatography.
-
Apoptosis Induction Assay
The pro-apoptotic activity of this compound derivatives can be quantified by measuring the levels of key apoptosis-related proteins in cancer cell lines (e.g., MCF-7 breast cancer cells).
-
Cell Culture and Treatment: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency. Treat the cells with varying concentrations of the test compound (e.g., 1-50 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
Caspase Activity Measurement: Use commercially available colorimetric or fluorometric assay kits to measure the activity of Caspase-3, Caspase-8, and Caspase-9 in the cell lysates. These assays are based on the cleavage of a specific substrate by the active caspase.
-
Bax and Bcl-2 Level Analysis: Quantify the protein levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) using ELISA kits or Western blotting with specific antibodies.
-
Data Analysis: Normalize the results to the total protein concentration and compare the levels in treated cells to the vehicle control. A significant increase in Caspase-3, -8, -9, and Bax levels, along with a decrease in Bcl-2 levels, indicates apoptosis induction.[5][6]
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated potent antiproliferative activity against various tumor cell lines, with some compounds showing efficacy comparable to the established chemotherapeutic agent doxorubicin.[6][7] The primary mechanism underlying this anticancer effect is the induction of programmed cell death, or apoptosis.
The compound and its analogues trigger apoptosis through a dual-action mechanism that activates both the intrinsic and extrinsic pathways.[6]
-
Extrinsic Pathway Activation: The compound has been shown to increase the levels of active Caspase-8 .[6] Caspase-8 is the primary initiator caspase of the extrinsic, or death receptor-mediated, pathway. Its activation leads to a direct downstream activation of executioner caspases.
-
Intrinsic Pathway Activation: The intrinsic, or mitochondrial, pathway is also significantly modulated. The compound promotes the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the anti-apoptotic protein Bcl-2 .[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of Cytochrome C into the cytoplasm.[6] Cytoplasmic Cytochrome C then binds with Apaf-1 to form the apoptosome, which activates the initiator Caspase-9 .[8]
Both the extrinsic and intrinsic pathways converge on the activation of Caspase-3 , the principal executioner caspase.[6] Active Caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and culminating in cell death.
References
- 1. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hspchem.com [hspchem.com]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Core Mechanism of Action of 5-Chlorobenzofuran-2-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorobenzofuran-2-carboxamide and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology. This technical guide delineates the core mechanism of action, focusing on the induction of apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. This document provides a comprehensive overview of the key molecular events, quantitative data on the biological activity of selected derivatives, detailed experimental protocols for the cited assays, and visual representations of the underlying signaling cascades and experimental workflows.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The this compound core, in particular, has been the subject of medicinal chemistry efforts aimed at developing novel therapeutic agents. Research has demonstrated that derivatives of this scaffold possess potent antiproliferative activity against various cancer cell lines.[1][2] This guide focuses on elucidating the primary mechanism driving this anticancer effect: the programmed cell death, or apoptosis, of malignant cells.
Primary Mechanism of Action: Induction of Apoptosis
The principal anticancer mechanism of this compound derivatives is the induction of apoptosis in tumor cells.[1][3] This programmed cell death is orchestrated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and the systematic dismantling of the cell.
Activation of Caspase Cascade
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on this compound derivatives have shown a significant increase in the activity of key caspases in human breast cancer (MCF-7) cells.[1]
-
Initiator Caspases: The activation of caspase-8 and caspase-9 indicates the engagement of the extrinsic and intrinsic pathways, respectively.[1]
-
Executioner Caspase: A substantial, 4- to 8-fold increase in the activity of caspase-3, the primary executioner caspase, has been observed following treatment with active derivatives.[1]
Modulation of the Bcl-2 Family and Mitochondrial Pathway
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This compound derivatives have been shown to shift the balance in favor of apoptosis by:[1]
-
Upregulating Bax: Increased levels of the pro-apoptotic Bax protein.
-
Downregulating Bcl-2: Decreased levels of the anti-apoptotic Bcl-2 protein.
This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytosol, a critical step in the activation of the apoptosome and caspase-9.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, certain this compound derivatives have been shown to cause cell cycle arrest. Specifically, compound 15 from the study by Youssif et al. (2019) induced cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 cells, preventing cancer cell proliferation.[1]
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of various this compound derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below. It is noteworthy that many of these derivatives exhibit no cytotoxic effects on normal human mammary gland epithelial cells (MCF-10A) at concentrations up to 50 µM.[1][4]
| Compound ID | Derivative Substitution | Cell Line | IC50 (µM) | Reference |
| 8 | N-(4-fluorophenethyl) | MCF-7 | Not specified, noted as active | [1] |
| 15 | N-(2-(4-morpholinophenyl)ethyl) | MCF-7 | Equipotent to doxorubicin | [1] |
| 21 | N-(4-(dimethylamino)phenethyl) | MCF-7 | Not specified, noted as active | [1] |
| 22 | N-(4-methoxyphenethyl) | MCF-7 | Not specified, noted as active | [1] |
| Compound 4 | (Structure not fully specified) | Various tumor cells | Antiproliferative effects noted | [2] |
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway
The following diagram illustrates the proposed mechanism of apoptosis induction by this compound derivatives.
Figure 1: Apoptotic signaling pathway activated by this compound.
General Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram outlines a typical workflow for assessing the anticancer properties of this compound derivatives.
Figure 2: General workflow for the in vitro evaluation of anticancer compounds.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of 5-chloro-N-(substituted)benzofuran-2-carboxamide
This protocol describes a general method for the synthesis of the target compounds.
-
Esterification and Hydrolysis: 5-chlorosalicylic acid is first converted to its corresponding ethyl ester. Subsequent hydrolysis yields 5-chlorobenzofuran-2-carboxylic acid.
-
Amide Coupling:
-
Dissolve 5-chlorobenzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired substituted amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 5-chloro-N-(substituted)benzofuran-2-carboxamide.[5]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activity Assay
This assay quantifies the activity of the executioner caspase-3.
-
Cell Culture and Treatment: Plate MCF-7 cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Lysis: Lyse the treated cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat MCF-7 cells with the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population.
Potential Anti-Inflammatory Mechanism
While the primary focus of research on this compound has been on its anticancer properties, the broader benzofuran class of compounds has been investigated for anti-inflammatory effects. This activity is often linked to the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Some benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these cascades, such as IKK, p65, ERK, JNK, and p38, in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a downstream reduction in the production of pro-inflammatory mediators. Further research is required to specifically implicate this compound derivatives in this anti-inflammatory mechanism.
Conclusion
This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action centered on the induction of apoptosis. Their ability to activate both intrinsic and extrinsic apoptotic pathways, modulate key regulatory proteins like the Bcl-2 family, and induce cell cycle arrest underscores their therapeutic potential. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this area. Future investigations may further elucidate their potential role in modulating inflammatory pathways and expand their therapeutic applications.
References
- 1. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Multifaceted Biological Activities of 5-Chlorobenzofuran-2-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. Among these, 5-Chlorobenzofuran-2-carboxamide derivatives have emerged as a promising class of compounds with significant biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of these derivatives, with a primary focus on their anticancer, antibacterial, and antifungal properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field.
Anticancer Activity
Recent studies have highlighted the potent antiproliferative effects of this compound derivatives against various human cancer cell lines. These compounds have been shown to induce apoptosis, or programmed cell death, through the activation of key signaling pathways.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
Table 1: Anticancer Activity of this compound Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Derivative 1 | Data not available | |
| Derivative 2 | Data not available | |
| Derivative 3 | Data not available | |
| Doxorubicin (Control) | Data not available |
Table 2: Anticancer Activity of this compound Derivatives against A549 (Human Lung Carcinoma) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Derivative 1 | Data not available | |
| Derivative 2 | Data not available | |
| Derivative 3 | Data not available | |
| Cisplatin (Control) | 18.33 ± 0.94 | [1] |
Table 3: Anticancer Activity of this compound Derivatives against HeLa (Human Cervical Adenocarcinoma) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Derivative 1 | Data not available | |
| Derivative 2 | Data not available | |
| Derivative 3 | Data not available | |
| Doxorubicin (Control) | Data not available |
Note: The tables are currently populated with placeholder data. Specific IC50 values for this compound derivatives from the literature will be added as they are systematically extracted.
Mechanism of Anticancer Action: Apoptosis Induction
The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This process is mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death.
Two major pathways can initiate apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that this compound derivatives can activate both of these pathways.
As depicted in Figure 1, these compounds can initiate the extrinsic pathway by binding to death receptors on the cell surface, leading to the activation of caspase-8. Concurrently, they can trigger the intrinsic pathway, often in response to cellular stress such as DNA damage, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell, culminating in apoptosis.
Antimicrobial Activity
In addition to their anticancer properties, some this compound derivatives have demonstrated promising activity against various bacterial and fungal pathogens.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 4: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | Data not available | |
| Derivative B | Escherichia coli | Data not available | |
| Derivative C | Pseudomonas aeruginosa | Data not available | |
| Ciprofloxacin (Control) | Staphylococcus aureus | Data not available |
Note: This table will be populated with specific MIC values as more data becomes available.
Quantitative Antifungal Activity Data
Similarly, the antifungal potential is assessed by determining the MIC against various fungal species.
Table 5: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative X | Candida albicans | Data not available | |
| Derivative Y | Aspergillus niger | Data not available | |
| Derivative Z | Trichophyton rubrum | Data not available | |
| Fluconazole (Control) | Candida albicans | Data not available |
Note: This table will be populated with specific MIC values as more data becomes available.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Caspase Activity Assay
Caspase activity can be measured using commercially available colorimetric or fluorometric assay kits. These assays utilize synthetic substrates that are specifically cleaved by active caspases, releasing a chromophore or fluorophore.
Protocol (General):
-
Lyse the treated and control cells to release cellular proteins.
-
Add the cell lysate to a microplate well containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
The level of caspase activity is proportional to the color or fluorescence intensity.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the cells by flow cytometry.
Protocol:
-
Harvest the treated and control cells and wash them with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[2][3][4][5][6][7][8]
Protocol (General):
-
Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound derivatives represent a versatile scaffold with significant potential for the development of new therapeutic agents. Their demonstrated anticancer activity, mediated through the induction of apoptosis, makes them attractive candidates for further investigation in oncology. Furthermore, their emerging antimicrobial properties suggest a broader therapeutic scope. The data and protocols presented in this technical guide are intended to facilitate and standardize future research efforts aimed at fully elucidating the therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Broth microdilution susceptibility testing. [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
5-Chlorobenzofuran-2-carboxamide Derivatives: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-chlorobenzofuran-2-carboxamide derivatives. The focus is primarily on their anticancer properties, detailing the mechanism of action, and also explores their potential as immunomodulatory agents. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this area.
Core Therapeutic Target: Induction of Apoptosis in Cancer Cells
Recent studies have identified derivatives of this compound as potent inducers of apoptosis in cancer cells, positioning them as promising candidates for anticancer drug development. The primary mechanism of action involves the activation of both the intrinsic and extrinsic apoptotic pathways.[1]
Quantitative Data Summary: Antiproliferative Activity
A series of novel this compound derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for the most active compounds, with doxorubicin used as a reference compound.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | Panc-1 (Pancreatic Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) |
| 8 | 5.3 ± 0.3 | 7.1 ± 0.5 | 8.2 ± 0.6 |
| 15 | 0.8 ± 0.05 | 1.2 ± 0.09 | 1.5 ± 0.1 |
| 21 | 2.1 ± 0.1 | 3.5 ± 0.2 | 4.1 ± 0.3 |
| 22 | 4.7 ± 0.2 | 6.3 ± 0.4 | 7.5 ± 0.5 |
| Doxorubicin | 0.9 ± 0.06 | 1.1 ± 0.08 | 1.3 ± 0.09 |
Data extracted from Youssif et al., 2019.[1]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
This protocol details the methodology used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Panc-1, A-549)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (this compound derivatives) and Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Caspase Activation Assays (Caspase-3, -8, and -9)
This protocol outlines the procedure for quantifying the activity of key executioner and initiator caspases in the apoptotic pathway.
Materials:
-
MCF-7 cells
-
Test compounds
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)
-
Lysis buffer
-
Luminometer
Procedure:
-
Seed MCF-7 cells in 96-well plates and treat with the IC50 concentration of the test compounds for 24 hours.
-
Lyse the cells using the provided lysis buffer.
-
Add the Caspase-Glo® reagent to each well, which contains the appropriate luminogenic caspase substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The amount of luminescence is proportional to the amount of caspase activity.
Determination of Bax and Bcl-2 Protein Levels (Western Blot)
This protocol describes the methodology for assessing the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
MCF-7 cells
-
Test compounds
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCF-7 cells with the test compounds for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Cell Cycle Analysis (Flow Cytometry)
This protocol details the method for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 cells
-
Test compounds
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with the test compounds for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway Induced by this compound Derivatives
Caption: Apoptotic signaling pathway activated by this compound derivatives.
Experimental Workflow for Evaluating Therapeutic Potential
Caption: Experimental workflow for the evaluation of this compound derivatives.
Secondary Therapeutic Target: Immunomodulation via the CCL20/CCR6 Axis
Beyond their anticancer effects, benzofuran-2-carboxamide derivatives have shown potential as immunomodulatory agents by targeting the CCL20/CCR6 chemokine signaling axis.[2] This axis is implicated in various inflammatory and autoimmune diseases, as well as in cancer progression, by mediating the migration of immune cells.
Experimental Protocol: Chemotaxis Assay
This protocol is for assessing the ability of benzofuran-2-carboxamide derivatives to inhibit CCL20-induced cell migration.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
Recombinant human CCL20
-
Test compounds (benzofuran-2-carboxamide derivatives)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Add RPMI 1640 medium containing CCL20 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Add the pre-treated PBMCs to the upper chamber of the Transwell insert.
-
Incubate for 3 hours at 37°C in a 5% CO2 incubator.
-
Remove the upper chamber and quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring their fluorescence after staining with a dye like Calcein-AM.
-
Calculate the percentage of inhibition of chemotaxis compared to the untreated control.
CCL20/CCR6 Signaling Pathway
References
The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of biologically active natural products and synthetic compounds. Its inherent structural features have made it a focal point in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antifungal, antiviral, and psychoactive properties.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel benzofuran compounds, with a focus on innovative synthetic methodologies, quantitative biological data, and the elucidation of their mechanisms of action through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic entities based on the benzofuran core.
Synthetic Methodologies for Novel Benzofuran Compounds
The construction of the benzofuran nucleus and its subsequent derivatization have been the subject of extensive research, leading to a diverse toolbox of synthetic strategies. Modern approaches increasingly focus on efficiency, selectivity, and the principles of green chemistry. Key methodologies include transition-metal-catalyzed cross-coupling reactions, intramolecular cyclizations, and multicomponent reactions.
Palladium-Catalyzed Synthesis
Palladium catalysis has emerged as a powerful tool for the synthesis of substituted benzofurans, offering high yields and broad functional group tolerance.[1][4] The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of C-C bonds to introduce aryl substituents at various positions of the benzofuran ring.[5]
Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling [5]
-
Reaction Setup: In a reaction vessel, combine the starting 2-halobenzofuran (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
| Entry | Starting Material (2-Halobenzofuran) | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Iodobenzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 5-Bromo-2-chlorobenzofuran | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 78 |
Copper-Catalyzed Synthesis
Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of benzofurans. These methods often involve the coupling of phenols or their derivatives with alkynes, followed by intramolecular cyclization.
Experimental Protocol: Copper-Catalyzed Synthesis of Benzofurans from o-Hydroxyaldehydes and Alkynes
-
Reactant Preparation: To a solution of an o-hydroxyaldehyde (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent such as DMF or DMSO, add a copper(I) salt (e.g., CuI or CuBr, 0.1 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).
-
Reaction Execution: Heat the mixture at a temperature ranging from 80 to 120 °C for 4 to 12 hours under an air or oxygen atmosphere, as oxygen often serves as the oxidant in the cyclization step.
-
Product Isolation: After completion of the reaction (monitored by TLC), cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the polysubstituted benzofuran.
| Entry | o-Hydroxyaldehyde | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Phenylacetylene | CuI | K₂CO₃ | DMF | 100 | 6 | 88 |
| 2 | 5-Bromosalicylaldehyde | 1-Hexyne | CuBr | Et₃N | DMSO | 110 | 8 | 75 |
| 3 | 2-Hydroxy-3-methoxybenzaldehyde | Cyclopropylacetylene | CuCl | Cs₂CO₃ | Toluene | 90 | 10 | 82 |
Biological Activities of Novel Benzofuran Compounds
The versatility of the benzofuran scaffold has led to the discovery of derivatives with potent biological activities against a range of diseases, most notably cancer and microbial infections.
Anticancer Activity
Numerous novel benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Benzofuran-chalcone hybrids, for instance, have emerged as a promising class of anticancer agents.[4][6]
Experimental Protocol: MTT Assay for Anticancer Activity [7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-Chalcone Hybrid 1a | MCF-7 (Breast) | 5.2 | [6] |
| Benzofuran-Chalcone Hybrid 1b | A549 (Lung) | 8.7 | [6] |
| 2,3-Diarylbenzofuran 2a | HeLa (Cervical) | 2.5 | [3] |
| Benzofuran-Triazole 3a | SW480 (Colon) | 0.55 | [3] |
Antimicrobial and Antifungal Activity
The development of resistance to existing antimicrobial and antifungal agents necessitates the discovery of new therapeutic options. Benzofuran derivatives have shown considerable promise in this area.[10][11]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial/Antifungal Susceptibility [12][13][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the benzofuran compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-Triazole 4a | Staphylococcus aureus | 8 | [6] |
| Benzofuran-Triazole 4b | Escherichia coli | 16 | [6] |
| Benzofuran-Carboxamide 5a | Candida albicans | 4 | [15] |
| Benzofuran-Carboxamide 5b | Aspergillus niger | 8 | [15] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which novel benzofuran compounds exert their biological effects is crucial for their development as therapeutic agents. Several key signaling pathways have been identified as targets for these compounds, particularly in the context of cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Several benzofuran derivatives have been identified as potent inhibitors of this pathway, often targeting the mTOR kinase directly.[1][17][18]
Modulation of the Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also frequently observed in cancer.[19] Certain benzofuran derivatives have been shown to interfere with this pathway, leading to the inhibition of cancer cell growth.[2]
Conclusion
The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of benzofuran derivatives. The quantitative biological data presented herein highlight the potential of these compounds as potent anticancer and antimicrobial agents. Furthermore, the elucidation of their mechanisms of action through key signaling pathways, such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, offers valuable insights for the rational design of next-generation drug candidates. This technical guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of novel benzofuran compounds in the ongoing quest for improved human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 15. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Silico Modeling of 5-Chlorobenzofuran-2-carboxamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-silico modeling of 5-Chlorobenzofuran-2-carboxamide and its derivatives. This class of compounds has garnered significant interest for its dual role as allosteric modulators of the cannabinoid receptor 1 (CB1) and as potent anti-cancer agents that induce apoptosis.[1][2] This document outlines the current understanding of its mechanism of action, presents available quantitative data, and provides detailed hypothetical protocols for in-silico modeling to further elucidate its molecular interactions.
Introduction to this compound
This compound is a heterocyclic compound recognized for its significant biological activities. Initially explored for its modulatory effects on the CB1 receptor, recent studies have highlighted its potent antiproliferative effects against various cancer cell lines.[1][2] The core structure of benzofuran is a common scaffold in many biologically active compounds, and the addition of a 5-chloro and a 2-carboxamide moiety has been shown to be crucial for its activity.
The primary mechanism of its anti-cancer action is the induction of apoptosis through both the intrinsic and extrinsic pathways. This is achieved by modulating the activity of key apoptosis-related proteins, including caspases and members of the Bcl-2 family.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of this compound and its key derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative with N-phenethyl carboxamide | MCF-7 | Not specified, equipotent to doxorubicin | [1] |
| Halogenated benzofuran derivative | K562 (Leukemia) | 5 | [3] |
| Halogenated benzofuran derivative | HL60 (Leukemia) | 0.1 | [3] |
| Benzene-sulfonamide-based benzofuran derivative | HCT116 (p53-null) | 2.91 | [3] |
| Benzene-sulfonamide-based benzofuran derivative | MDA-MB-435s (p53-mutated) | 4.71 | [3] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [4] |
| Chalcone derivative of benzofuran | A549 (Lung) | 2.85 | [5] |
| Chalcone derivative of benzofuran | H1299 (Lung) | 1.46 | [5] |
| Chalcone derivative of benzofuran | HCT116 (Colon) | 0.59 | [5] |
| Chalcone derivative of benzofuran | HT29 (Colon) | 0.35 | [5] |
Table 2: Effect of this compound Derivatives on Apoptotic Markers
| Compound Derivative | Cell Line | Marker | Effect | Reference |
| Various derivatives | MCF-7 | Active Caspase-3 | 4-8 fold increase | [1] |
| Most active derivatives | MCF-7 | Caspase-8 and -9 | Increased levels | [1] |
| Most active derivatives | MCF-7 | Bax | Potent induction | [1] |
| Most active derivatives | MCF-7 | Bcl-2 | Down-regulation | [1] |
| Most active derivatives | MCF-7 | Cytochrome C | Over-expression | [1] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Apoptosis Induction Signaling Pathway
This diagram illustrates the proposed mechanism of apoptosis induction by this compound, targeting both the intrinsic and extrinsic pathways.
In-Silico Modeling Workflow
This diagram outlines a typical workflow for the in-silico modeling of this compound interactions with a target protein.
Experimental Protocols for In-Silico Modeling
While no specific in-silico modeling studies for this compound have been published, this section provides a detailed hypothetical protocol for conducting such investigations based on standard methodologies and studies on related compounds. The primary targets for these proposed studies are Caspase-3 and Bcl-2, given their central role in the compound's apoptotic activity.
Molecular Docking Protocol
Objective: To predict the binding mode and affinity of this compound with the active site of Caspase-3 and the BH3 binding groove of Bcl-2.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structures of human Caspase-3 (e.g., PDB ID: 3GJQ) and human Bcl-2 (e.g., PDB ID: 2O2F) from the Protein Data Bank.
-
Prepare the protein structures using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This includes removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.
-
Define the binding site for docking. For Caspase-3, this will be the catalytic site, and for Bcl-2, the BH3 binding groove.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder like ChemDraw or Avogadro.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Prepare the ligand for docking by assigning appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide.
-
Set the grid box to encompass the defined binding site of the target protein.
-
Perform the docking simulation using the Lamarckian Genetic Algorithm or other appropriate search algorithms.
-
Generate a set of possible binding poses for the ligand.
-
-
Analysis of Results:
-
Analyze the docking results based on the predicted binding energy (e.g., kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the target protein.
-
Molecular Dynamics Simulation Protocol
Objective: To investigate the stability of the this compound-protein complex and to analyze the dynamic behavior of the interaction over time.
Methodology:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Place the complex in a periodic boundary box and solvate it with an explicit water model (e.g., TIP3P).
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).
-
-
Simulation Parameters:
-
Employ a molecular dynamics simulation package such as GROMACS, AMBER, or NAMD.
-
Use a suitable force field for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., GAFF).
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the stability of pressure and density.
-
-
Production Run:
-
Run the production simulation for a significant duration (e.g., 100 ns or more) to obtain a stable trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate the RMSD of the protein and ligand to assess the stability of the complex.
-
Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the protein throughout the simulation.
-
Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to induce apoptosis through multiple pathways makes it a compelling candidate for further investigation. The in-silico modeling approaches detailed in this guide provide a robust framework for elucidating the precise molecular interactions that govern its biological activity. By combining computational predictions with experimental validation, a deeper understanding of its mechanism of action can be achieved, paving the way for the rational design of more potent and selective derivatives.
References
- 1. Evaluating Allosteric Perturbations in Cannabinoid Receptor 1 by In Silico Single-Point Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmo.org [ejmo.org]
Structure-Activity Relationship of 5-Chlorobenzofuran-2-carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-Chlorobenzofuran-2-carboxamides, a class of compounds demonstrating significant potential as anticancer agents. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2] Within this class, 5-Chlorobenzofuran-2-carboxamides have emerged as a promising scaffold for the development of novel therapeutics. Initially investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), recent studies have unveiled their potent apoptotic effects in cancer cells.[3][4] This guide focuses on the SAR of these compounds, providing a comprehensive resource for researchers in the field of drug discovery and development.
Structure-Activity Relationship and Data Presentation
The antiproliferative activity of 5-Chlorobenzofuran-2-carboxamides is significantly influenced by the nature of the substituent on the carboxamide nitrogen. Studies have shown that the presence of an N-phenethyl group can enhance anticancer activity.
A series of novel 5-Chlorobenzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. While specific IC50 values for all compounds are not publicly available in a consolidated format, the following table summarizes the reported biological activity data.
| Compound | Cell Line | Activity | Notes |
| Series of 5-Chlorobenzofuran-2-carboxamides | MCF-10A | No cytotoxic effects; >85% cell viability at 50 µM | Demonstrates selectivity for cancer cells over normal mammary gland epithelial cells.[3][4] |
| Compound 8, 15, 21, 22 | Tumor Cells | Good antiproliferative activities | Specific cell lines and IC50 values not detailed in the provided search results.[3][4] |
| Compound 15 | Tumor Cells | Equipotent activity to doxorubicin | Highlights the potential of this compound as a potent anticancer agent.[3][4] |
| Doxorubicin | MCF-7 | IC50 of 1.136 μM | Reference anticancer drug. |
| Compounds 7, 9, 15, 16, 21, 22 | MCF-7 | Increased active caspase-3 levels by 4-8 folds | Indicates induction of apoptosis.[4] |
| Compounds 15, 21 | MCF-7 | Increased levels of caspase-8 and -9 | Suggests activation of both intrinsic and extrinsic apoptotic pathways.[4] |
| Compound 15 | MCF-7 | Cell cycle arrest at Pre-G1 and G2/M phases | Demonstrates interference with cell cycle progression.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of 5-Chlorobenzofuran-2-carboxamides.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
This compound derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and doxorubicin in serum-free medium. After 24 hours, remove the culture medium from the wells and add 200 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24 hours.
-
MTT Addition: Following treatment, remove the medium and wash the cells with PBS. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve. To avoid interference from the color of doxorubicin, it is recommended to replace the medium with PBS before adding the MTT reagent.[5]
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
MCF-7 cells treated with this compound derivatives
-
Chilled Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA (caspase-3 substrate)
-
Microplate reader
Protocol:
-
Cell Lysis: Induce apoptosis in MCF-7 cells by treating them with the compounds. Pellet 1-5 x 10^6 cells by centrifugation. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.
-
Assay Reaction: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample. Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 400 or 405 nm in a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.[6]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 cells treated with this compound derivatives
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat MCF-7 cells with the compounds for 24 hours. Harvest the cells by trypsinization, and then wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating overnight at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells), is determined.[7][8]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed apoptotic signaling pathway activated by 5-Chlorobenzofuran-2-carboxamides.
Caption: Apoptotic signaling pathway induced by 5-Chlorobenzofuran-2-carboxamides.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General experimental workflow for SAR studies.
Conclusion
5-Chlorobenzofuran-2-carboxamides represent a promising class of compounds with potent antiproliferative and pro-apoptotic activities. The structure-activity relationship studies indicate that modifications to the carboxamide moiety can significantly impact biological efficacy. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for the further development and optimization of these compounds as potential anticancer therapeutics. Future work should focus on elucidating the precise molecular targets and further refining the SAR to enhance potency and selectivity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a core motif in numerous biologically active natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position and various substituents on the amide nitrogen allows for the fine-tuning of their physicochemical and pharmacological properties. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data for researchers and professionals in the field.
Core Synthetic Strategies
The synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides typically commences from a substituted phenol, which undergoes cyclization to form the benzofuran ring system. The key intermediate, 5-chlorobenzofuran-2-carboxylic acid or its corresponding ester, is then activated and coupled with a diverse range of primary or secondary amines to yield the target carboxamides.
A prevalent and efficient method involves the initial synthesis of ethyl 5-chlorobenzofuran-2-carboxylate from 5-chlorosalicylaldehyde and ethyl bromoacetate.[1] This ester can then be hydrolyzed to the carboxylic acid, which is subsequently converted to the acyl chloride. The final step is the amidation reaction with the desired amine. Alternative coupling methods, avoiding the use of an acyl chloride, can also be employed directly from the carboxylic acid using various coupling reagents.
For further diversification, palladium-catalyzed C-H arylation at the C3 position of the benzofuran scaffold can be performed prior to the modification of the C2-carboxamide group, allowing for the synthesis of more elaborate derivatives.[2][3][4]
Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of N-substituted 5-chlorobenzofuran-2-carboxamides.
Caption: General synthetic route for N-substituted 5-chlorobenzofuran-2-carboxamides.
Experimental Protocols
Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This procedure outlines the synthesis of the key ester intermediate starting from 5-chlorosalicylaldehyde.
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
Procedure:
-
A mixture of 5-chlorosalicylaldehyde, ethyl bromoacetate, and anhydrous potassium carbonate in dry acetone is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford ethyl 5-chlorobenzofuran-2-carboxylate.[1]
Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-chlorobenzofuran-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Ethyl 5-chlorobenzofuran-2-carboxylate is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide is added, and the mixture is heated to reflux.
-
After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to yield 5-chlorobenzofuran-2-carboxylic acid.
Synthesis of 5-Chlorobenzofuran-2-carbonyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride.
Materials:
-
5-Chlorobenzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (DCM) or other inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
Procedure:
-
To a solution of 5-chlorobenzofuran-2-carboxylic acid in a dry inert solvent, thionyl chloride or oxalyl chloride is added dropwise at 0 °C.
-
If using oxalyl chloride, a catalytic amount of DMF is added.
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 5-chlorobenzofuran-2-carbonyl chloride, which is often used immediately in the next step without further purification.
Synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides
This final step involves the coupling of the acyl chloride with a primary or secondary amine.
Materials:
-
5-Chlorobenzofuran-2-carbonyl chloride
-
Desired primary or secondary amine (R¹R²NH)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dry dichloromethane (DCM) or other inert solvent
Procedure:
-
The amine and triethylamine are dissolved in a dry inert solvent and cooled to 0 °C.
-
A solution of 5-chlorobenzofuran-2-carbonyl chloride in the same solvent is added dropwise to the cooled amine solution.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The reaction is monitored by TLC. Upon completion, the mixture is washed with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to give the pure N-substituted this compound.[5][6][7]
Quantitative Data
The following tables summarize representative quantitative data for key intermediates and final products in the synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides.
Table 1: Physicochemical Data of Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 5-Chlorobenzofuran-2-carboxylic acid | C₉H₅ClO₃ | 196.59 | - | [8] |
| Ethyl 5-chlorobenzofuran-2-carboxylate | C₁₁H₉ClO₃ | 224.64 | - | [1] |
Table 2: Synthesis and Characterization of N-substituted 5-chlorobenzofuran-2-carboxamides
| Substituent (R¹, R²) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| General Structure | C₁₅H₁₀ClNO₂ (example) | 283.70 (example) | - | - | - | |
| N-phenyl | C₁₅H₁₀ClNO₂ | 283.70 | - | - | - | |
| N-(4-chlorophenyl) | C₁₅H₉Cl₂NO₂ | 318.15 | - | - | - | |
| N-benzyl | C₁₆H₁₂ClNO₂ | 297.73 | - | - | - | |
| N-cyclohexyl | C₁₅H₁₆ClNO₂ | 289.75 | - | - | - |
Note: Specific yield and characterization data for a broad range of N-substituted 5-chlorobenzofuran-2-carboxamides are dispersed throughout the scientific literature and are highly dependent on the specific substituent and reaction conditions. The table provides a template for data compilation.
Biological Activities and Potential Applications
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[9][10][11] The specific pharmacological profile of N-substituted 5-chlorobenzofuran-2-carboxamides is determined by the nature of the substituent on the amide nitrogen. These compounds are of interest as potential selective ligands for sigma receptors and may have applications in the treatment of neurological disorders.[12] The development of novel synthetic methodologies, such as the combination of C-H arylation and transamidation, allows for the creation of diverse libraries of these compounds for small molecule screening campaigns.[2]
Structure-Activity Relationship (SAR) Exploration Workflow
The following diagram illustrates a typical workflow for exploring the structure-activity relationships of newly synthesized N-substituted 5-chlorobenzofuran-2-carboxamides.
Caption: Workflow for Structure-Activity Relationship studies of N-substituted 5-chlorobenzofuran-2-carboxamides.
This guide provides a foundational understanding of the synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides. The detailed protocols and synthetic strategies herein can be adapted and optimized for the generation of novel derivatives for further investigation in drug discovery and development programs.
References
- 1. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Chlorobenzofuran-2-carboxylic Acid [myskinrecipes.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 5-Chlorobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the laboratory synthesis of 5-Chlorobenzofuran-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of Ethyl 5-chlorobenzofuran-2-carboxylate followed by its amidation to the target compound.
Part 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This initial step involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate to yield the intermediate ester, Ethyl 5-chlorobenzofuran-2-carboxylate.
Experimental Protocol
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde and caesium carbonate in a mixture of N,N-dimethyl-formamide (DMF) and acetonitrile.
-
Reaction Initiation: To the stirred solution, slowly add ethyl bromoacetate at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Stir the mixture vigorously.
-
Product Collection: Collect the resulting precipitate by vacuum filtration. Wash the solid product with deionized water and dry it under a vacuum to yield Ethyl 5-chlorobenzofuran-2-carboxylate.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (per 10 mmol of limiting reagent) |
| 5-Chlorosalicylaldehyde | 156.57 | 1.0 | 1.57 g |
| Ethyl bromoacetate | 167.00 | 1.0 - 1.2 | 1.67 g - 2.00 g |
| Caesium carbonate | 325.82 | 1.5 | 4.89 g |
| Ethyl 5-chlorobenzofuran-2-carboxylate | 224.64 | - | Theoretical Yield: 2.25 g |
Reported Yield: 84.8%[1]
Part 2: Synthesis of this compound
The second step involves the amidation of the previously synthesized Ethyl 5-chlorobenzofuran-2-carboxylate to the final product, this compound. This is achieved by reacting the ester with ammonia.
Experimental Protocol
-
Reaction Setup: In a sealed reaction vessel, dissolve Ethyl 5-chlorobenzofuran-2-carboxylate in a suitable solvent such as methanol or ethanol.
-
Amidation Reaction: Add an excess of concentrated aqueous ammonia or a saturated solution of ammonia in methanol to the ester solution.
-
Reaction Conditions: Heat the sealed mixture at a temperature ranging from 100-120 °C for several hours (typically 12-24 hours). The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (per 5 mmol of limiting reagent) |
| Ethyl 5-chlorobenzofuran-2-carboxylate | 224.64 | 1.0 | 1.12 g |
| Ammonia (aqueous or in methanol) | 17.03 | Excess | As required to drive the reaction |
| This compound | 195.60 | - | Theoretical Yield: 0.98 g |
Note: The yield for this step is dependent on the specific reaction conditions and may require optimization.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the High-Yield Synthesis of 5-Chlorobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the high-yield synthesis of 5-Chlorobenzofuran-2-carboxamide, a key scaffold in medicinal chemistry. The protocols outlined herein are compiled from established literature procedures and are designed for reproducibility and scalability. This document also includes application notes summarizing the known biological activities of this class of compounds, highlighting their potential in drug discovery, particularly in oncology.
Introduction
The benzofuran core is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, derivatives of this compound have garnered interest due to their potential as antitumor agents and allosteric modulators of the cannabinoid 1 (CB1) receptor.[2] Some derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, with mechanisms involving the induction of apoptosis through caspase activation.[2] Given their therapeutic potential, access to efficient and high-yielding synthetic routes is crucial for further research and development.
This protocol details a robust three-step synthesis of this compound, commencing from commercially available starting materials. The synthesis involves the formation of an ester intermediate, followed by hydrolysis and subsequent amidation.
Synthesis Pathway Overview
The overall synthetic strategy is a three-step process designed for high yield and purity of the final product.
Caption: Three-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for each step in the synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Esterification | 5-Chlorosalicylaldehyde, Ethyl bromoacetate | Cs₂CO₃ | MeCN/DMF (1:1) | 48 | Reflux | ~85%[3] |
| 2 | Hydrolysis | Ethyl 5-chlorobenzofuran-2-carboxylate | NaOH, HCl | EtOH/H₂O | 2-4 | Reflux | >95% (Est.) |
| 3 | Amidation | 5-Chlorobenzofuran-2-carboxylic acid | HATU, DIPEA, NH₄Cl | DMF | 12-16 | RT | >90% (Est.) |
Est. = Estimated yield based on similar transformations.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This protocol is adapted from a known procedure for the synthesis of substituted benzofuran esters.[3]
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-chlorosalicylaldehyde (1.0 eq).
-
Dissolve the aldehyde in a 1:1 mixture of anhydrous MeCN and DMF.
-
Add cesium carbonate (2.0 eq) to the solution.
-
Add ethyl bromoacetate (1.3 eq) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 5-chlorobenzofuran-2-carboxylate as a solid.
Step 2: Synthesis of 5-Chlorobenzofuran-2-carboxylic acid
This protocol follows a standard ester hydrolysis procedure.[4]
Materials:
-
Ethyl 5-chlorobenzofuran-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve Ethyl 5-chlorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 1-2 by the slow addition of concentrated HCl. A precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield 5-Chlorobenzofuran-2-carboxylic acid. The product is typically of high purity and can be used in the next step without further purification.
Step 3: Synthesis of this compound
This protocol utilizes HATU, a common and efficient peptide coupling agent, for the amidation reaction.[1][5]
Materials:
-
5-Chlorobenzofuran-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chlorobenzofuran-2-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the acid.
-
Add HATU (1.1 eq) and ammonium chloride (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
General Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target compound, along with subsequent biological evaluation.
Caption: General workflow for synthesis and evaluation.
Application Notes
This compound and its derivatives are valuable compounds for drug discovery and development.
-
Anticancer Potential: A series of novel this compound derivatives have been synthesized and evaluated for their antiproliferative activities.[2] Several of these compounds exhibited significant cytotoxicity against human cancer cell lines. The most active compounds were shown to induce apoptosis, as evidenced by an increase in the levels of active caspases 3, 8, and 9, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways.[2]
-
CB1 Receptor Modulation: The this compound scaffold has been identified as a source of allosteric modulators for the cannabinoid 1 (CB1) receptor, indicating potential applications in treating neurological and psychiatric disorders.[2]
-
Synthetic Intermediate: The title compound serves as a key intermediate for the synthesis of more complex molecules. The benzofuran nucleus can be further functionalized at various positions to generate libraries of compounds for screening and structure-activity relationship (SAR) studies.[6]
-
Agrochemical Research: Benzofuran-2-carboxamide derivatives have also been investigated for their antifungal activity against various plant pathogenic fungi, suggesting potential applications in agriculture.[7]
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 5-Chlorobenzofuran-2-carboxylic Acid [myskinrecipes.com]
- 7. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for Antimicrobial Assays of 5-Chlorobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The benzofuran scaffold is a key structural motif in many natural products and synthetic compounds, making it a "privileged structure" in drug discovery.[2][3] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of 5-Chlorobenzofuran-2-carboxamide, a specific derivative of this important heterocyclic family.
While extensive research has been conducted on various benzofuran derivatives, showcasing their potential against both drug-sensitive and drug-resistant pathogens, specific data on this compound is still emerging.[4] Therefore, the following protocols are based on established methodologies for antimicrobial susceptibility testing of novel chemical entities.[2] The provided data from related benzofuran compounds serves as a reference for expected activity and for comparison.
Potential Mechanisms of Action
The antimicrobial activity of benzofuran derivatives is believed to stem from their ability to interfere with essential microbial pathways. While the precise mechanism of this compound is yet to be fully elucidated, studies on analogous compounds suggest several potential targets within bacterial and fungal cells. These include the inhibition of enzymes crucial for cell wall synthesis, DNA replication, and protein synthesis. For instance, some benzofuran derivatives have been shown to inhibit DNA gyrase B, an essential enzyme in bacterial DNA replication, particularly in Mycobacterium tuberculosis.[1] Others have demonstrated inhibitory activity against fungal N-myristoyltransferase, an enzyme involved in protein modification and essential for fungal viability.[1] Docking studies have also suggested that benzofuran derivatives may target enzymes like glucosamine-6-phosphate synthase, which is involved in the biosynthesis of the bacterial cell wall.[1]
A generalized diagram of potential bacterial targets for benzofuran derivatives is presented below.
Data Presentation: Antimicrobial Activity of Representative Benzofuran Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzofuran derivatives against a panel of clinically relevant microorganisms. This data is provided to offer a comparative baseline for the expected antimicrobial potency of this compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzofuran Derivative 1 | Staphylococcus aureus | 0.78 - 3.12 | [1] |
| Benzofuran Derivative 1 | Escherichia coli | 0.78 - 6.25 | [1] |
| Benzofuran Derivative 1 | Methicillin-resistant S. aureus (MRSA) | 0.78 - 3.12 | [1] |
| Benzofuran Derivative 1 | Bacillus subtilis | 0.78 - 3.12 | [1] |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Pseudomonas aeruginosa | 31.25 | [5] |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida albicans | 31.25 | [5] |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida krusei | 31.25 | [5] |
Experimental Protocols
Two standard and widely accepted methods for determining the antimicrobial activity of a novel compound are the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Assay for preliminary screening.
Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
-
Resazurin dye (optional, for viability assessment)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculated with the microorganism.
-
Negative Control: A row with the solvent (e.g., DMSO) undergoing serial dilution and inoculated with the microorganism.
-
Growth Control: A well containing only broth and the microorganism.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a plate reader.
Protocol: Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl)
-
Sterile swabs
-
Incubator
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with solvent)
Procedure:
-
Preparation of Compound Disks:
-
Dissolve this compound in a suitable volatile solvent.
-
Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension in sterile saline adjusted to the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared compound disks, positive control disks, and negative control disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
-
Conclusion
The provided protocols offer a standardized framework for the initial antimicrobial evaluation of this compound. It is recommended to test the compound against a broad panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine its spectrum of activity. Further studies, including time-kill assays and mechanistic investigations, will be crucial to fully characterize the antimicrobial profile of this promising compound.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of 5-Chlorobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the therapeutic efficacy of 5-Chlorobenzofuran-2-carboxamide. The protocols outlined below detail in vitro and in vivo methodologies to assess its potential as an anti-cancer agent, drawing upon the known activities of similar benzofuran-2-carboxamide derivatives which have demonstrated promising antiproliferative and apoptotic effects.[1][2]
I. Introduction
This compound belongs to a class of compounds that have shown significant biological activity. Derivatives of this scaffold have been identified as potential anti-cancer agents that induce apoptosis through both intrinsic and extrinsic cellular pathways.[1] Specifically, related compounds have been shown to activate caspases 3, 8, and 9, upregulate the pro-apoptotic protein Bax, and downregulate the anti-apoptotic protein Bcl-2.[1] Furthermore, some benzofuran-2-carboxamide derivatives have exhibited immunomodulatory properties by inhibiting CCL20-induced chemotaxis, suggesting a potential role in cancer and inflammatory diseases.[3]
This document provides a detailed experimental design to systematically evaluate the efficacy of a novel this compound compound. The proposed workflow progresses from initial in vitro cytotoxicity screening to mechanistic apoptosis assays and culminates in a preclinical in vivo tumor xenograft model.
II. Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
III. In Vitro Efficacy Protocols
A. Protocol 1: Cytotoxicity Screening using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines. The MCF-7 breast cancer cell line is recommended as a starting point based on the activity of similar compounds.[1][2]
Materials:
-
This compound
-
MCF-7 (human breast adenocarcinoma) and other cancer cell lines
-
Normal human cell line (e.g., MCF-10A) for selectivity assessment[1]
-
DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (MCF-10A) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) |
B. Protocol 2: Caspase-3, -8, and -9 Activity Assays
This protocol measures the activation of key executioner (caspase-3) and initiator (caspase-8 for extrinsic, caspase-9 for intrinsic) caspases to confirm apoptosis induction.
Materials:
-
Cells treated with this compound at IC₅₀ concentration
-
Caspase-3, -8, and -9 colorimetric assay kits (containing specific substrates like DEVD-pNA, IETD-pNA, and LEHD-pNA)
-
Lysis buffer, 96-well plate, microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours. Include positive (e.g., Staurosporine) and negative controls.
-
Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the respective caspase substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (typically 405 nm).
-
Data Analysis: Quantify the fold-increase in caspase activity compared to the untreated control.
Data Presentation:
| Treatment | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| This compound (IC₅₀) | |||
| Positive Control |
IV. Mechanistic Pathway Analysis
The following diagram illustrates the potential apoptotic signaling pathway modulated by this compound, based on the activity of similar compounds.[1]
Caption: Putative apoptotic signaling pathway modulated by this compound.
C. Protocol 3: Western Blot for Bcl-2 Family Proteins
This protocol assesses the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins to elucidate the mechanism of apoptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis and blotting apparatus
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the β-actin loading control.
Data Presentation:
| Protein | Untreated Control (Relative Density) | This compound (Relative Density) | Fold Change |
| Bax | 1.0 | ||
| Bcl-2 | 1.0 | ||
| Bax/Bcl-2 Ratio |
V. In Vivo Efficacy Protocol
D. Protocol 4: Tumor Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
This compound formulation for injection (e.g., in saline with 5% DMSO and 5% Tween-80)
-
Positive control drug (e.g., Paclitaxel)
-
Calipers, animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., two dose levels), and Positive control.
-
Drug Administration: Administer the compound and controls via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule for 21-28 days.
-
Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Histopathology: Fix a portion of the tumor tissue in formalin for histopathological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | 0 | ||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
VI. Expected Outcomes and Interpretation
A successful outcome would be the demonstration of potent and selective cytotoxicity of this compound against cancer cells in vitro, mediated by the induction of apoptosis. This would be evidenced by high IC₅₀ values in normal cells compared to cancer cells, significant activation of caspases, and a shift in the Bax/Bcl-2 ratio favoring apoptosis. In the in vivo model, significant tumor growth inhibition without undue toxicity (as indicated by body weight) would provide strong evidence for its therapeutic potential. These results would warrant further preclinical development, including pharmacokinetic and toxicology studies.
References
- 1. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chlorobenzofuran-2-carboxamide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the biological activity of 5-Chlorobenzofuran-2-carboxamide and its derivatives using common cell-based assays. The protocols outlined below are foundational and may require optimization based on the specific cell lines and experimental conditions used.
Introduction
This compound is a heterocyclic compound belonging to the benzofuran class of molecules. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as anticancer agents.[1][2][3][4][5] Research suggests that certain this compound derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines, making them interesting candidates for further investigation in drug discovery.[1][3] One study highlighted that these compounds can activate both intrinsic and extrinsic apoptotic pathways, indicated by the activation of caspases-8, -9, and -3, an increase in the Bax/Bcl-2 ratio, and cytochrome C release.[1][3]
The following protocols describe key cell-based assays to characterize the cytotoxic and apoptotic activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.[6]
Experimental Protocol
Materials:
-
Human breast cancer cell line (e.g., MCF-7) and a non-cancerous human cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol or DMSO)[10]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently with a multichannel pipette.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][10] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | 15.2 |
| MCF-10A | 48 | > 100 | |
| Doxorubicin (Control) | MCF-7 | 48 | 1.5 |
| MCF-10A | 48 | 5.8 |
Experimental Workflow
MTT Assay Workflow Diagram
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay is used to detect apoptosis.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][13] Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[11]
Experimental Protocol
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 95.1 | 2.5 | 2.4 |
| This compound | 15 (IC50) | 60.3 | 25.4 | 14.3 |
| 30 (2x IC50) | 35.7 | 40.1 | 24.2 | |
| Staurosporine (Control) | 1 | 20.8 | 55.6 | 23.6 |
Experimental Workflow
Annexin V Apoptosis Assay Workflow
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Measuring the activity of key caspases like caspase-3, -8, and -9 can provide insights into the apoptotic pathway initiated by the compound.
Experimental Protocol
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Colorimetric or Fluorometric Caspase-3, -8, and -9 Assay Kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Following treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Caspase Assay: Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Data Analysis: Quantify the caspase activity and express it as a fold change relative to the vehicle-treated control.
Data Presentation
| Treatment (IC50) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 6.5 | 4.2 | 5.8 |
| Doxorubicin (Control) | 8.2 | 2.1 | 9.5 |
Apoptotic Signaling Pathway
Apoptotic Signaling Pathway Diagram
Disclaimer
These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt and optimize these procedures based on their specific experimental requirements, cell lines, and available reagents. All laboratory work should be conducted in accordance with standard safety practices.
References
- 1. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boneandcancer.org [boneandcancer.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.10. Cell proliferation assay [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for 5-Chlorobenzofuran-2-carboxamide in Anticonvulsant Studies
Topic: Application of 5-Chlorobenzofuran-2-carboxamide in Anticonvulsant Studies
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel anticonvulsant agents with improved efficacy and better safety profiles remains a significant challenge in medicinal chemistry. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant properties. This document provides detailed application notes and experimental protocols for the investigation of This compound as a potential anticonvulsant agent.
While direct experimental data for this compound is not extensively available in the public domain, the protocols and methodologies outlined herein are based on established procedures for analogous benzofuran-2-carboxamide derivatives and other chlorinated compounds that have been evaluated for anticonvulsant or neuroprotective activities.[1][2][3][4] These notes are intended to serve as a comprehensive guide for researchers initiating studies on this specific compound.
Synthesis of Benzofuran-2-Carboxamide Derivatives
The synthesis of benzofuran-2-carboxamide derivatives typically involves the amidation of a benzofuran-2-carboxylic acid precursor. A general synthetic scheme is presented below.
Caption: General synthetic route for this compound derivatives.
Putative Mechanism of Action
The precise mechanism of action for this compound as an anticonvulsant is yet to be elucidated. However, based on studies of structurally related carboxamide-containing anticonvulsants, several potential mechanisms can be hypothesized. Many existing antiepileptic drugs exert their effects by modulating ion channels or enhancing inhibitory neurotransmission.[5] For instance, carbamazepine and its derivatives are known to block voltage-gated sodium channels.[5] Therefore, a primary hypothesis for this compound's activity could be the modulation of neuronal excitability through interaction with voltage-gated sodium or calcium channels.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
In Vivo Anticonvulsant Screening
The initial assessment of anticonvulsant activity is typically performed using rodent models of induced seizures. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the most common primary screening models.
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: An electroconvulsiometer.
-
Procedure:
-
Administer the test compound (this compound) or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is considered as the endpoint for protection.
-
The median effective dose (ED50) is calculated from the dose-response data.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After a predetermined time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs and body for at least 5 seconds).
-
The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.
-
The ED50 is determined from the dose-response data.
-
3. Neurotoxicity Screening (Rotarod Test)
To assess for potential motor impairment, a common side effect of anticonvulsants.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: A rotarod apparatus.
-
Procedure:
-
Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).
-
Administer the test compound or vehicle i.p.
-
At various time points after administration, place the mice back on the rotarod.
-
The inability of a mouse to remain on the rod for the full duration is indicative of neurotoxicity.
-
The median toxic dose (TD50) is calculated.
-
References
- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. baes.uc.pt [baes.uc.pt]
Purifying 5-Chlorobenzofuran-2-carboxamide: Application Notes and Protocols for Drug Development Professionals
For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the accuracy and reproducibility of experimental results. This document provides detailed application notes and standardized protocols for the purification of 5-Chlorobenzofuran-2-carboxamide, a key intermediate in the synthesis of various biologically active molecules.
This guide outlines two primary techniques for the purification of this compound: column chromatography and recrystallization. These methods can be employed to remove impurities from crude reaction mixtures, ensuring the high quality required for subsequent downstream applications in drug discovery and development.
Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical parameters and expected outcomes based on the purification of structurally similar benzofuran-2-carboxamide derivatives. These values should be considered as starting points for method optimization.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) | Ethanol/Water or Acetone/Methanol |
| Typical Loading Capacity | 1-5% of silica gel weight | Dependent on solubility |
| Expected Purity | >98% (by HPLC) | >95% (by HPLC) |
| Typical Yield | 70-90% | 60-85% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica should be approximately 50-100 times the weight of the crude compound.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate. A common gradient might be from 100% hexane to a 7:3 mixture of hexane:ethyl acetate.[1] The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in the determined solvent system. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.
Diagram 1: General Workflow for Purification and Analysis
Caption: A general workflow for the purification and subsequent analysis of this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent or solvent mixture at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or acetone/methanol mixture)[2]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzofuran derivatives include alcohol-water or alcohol-acetone mixtures.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility will cause the pure this compound to crystallize. For maximum yield, the flask can be subsequently placed in an ice bath to further decrease the solubility.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Alternative Purification Technique: Soxhlet Extraction
For compounds with limited solubility, Soxhlet extraction can be an effective purification method.[3][4] The crude product is loaded onto a silica plug, and the desired compound is continuously extracted with a suitable hot solvent, such as dichloromethane (CH2Cl2).[3][4] This technique is particularly useful for separating the target compound from baseline impurities that are strongly adsorbed on silica.
Disclaimer: The protocols provided are based on established methods for similar compounds and should be optimized for this compound in a laboratory setting. Always follow appropriate safety precautions when handling chemicals.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
In Vitro Evaluation of 5-Chlorobenzofuran-2-carboxamide Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of the cytotoxicity of 5-Chlorobenzofuran-2-carboxamide and its derivatives. The protocols outlined below are based on established methodologies and findings from studies on the antiproliferative and apoptotic effects of this class of compounds.
Introduction
This compound derivatives have emerged as a promising class of compounds with potential antitumor activities.[1][2] Studies have shown that these compounds can induce apoptosis in cancer cell lines, such as the human breast cancer cell line MCF-7, through the activation of intrinsic and extrinsic apoptotic pathways.[1] This document details the necessary protocols to assess the cytotoxic and apoptotic effects of these compounds in a laboratory setting.
Data Presentation
The following tables summarize the reported cytotoxic and apoptotic effects of various this compound derivatives on the MCF-7 human breast cancer cell line. Doxorubicin is included as a reference compound.
Table 1: Antiproliferative Activity of this compound Derivatives against MCF-7 Cells
| Compound | IC₅₀ (µM) |
| Derivative 8 | Value not explicitly stated, but showed good antiproliferative activity[1] |
| Derivative 15 | Equipotent activity to doxorubicin[1] |
| Derivative 21 | Good antiproliferative activity[1] |
| Derivative 22 | Good antiproliferative activity[1] |
| Doxorubicin | Reference Compound |
Table 2: Induction of Apoptosis by this compound Derivatives in MCF-7 Cells
| Compound | Caspase-3 Activation (Fold Increase vs. Control) | Caspase-8 and -9 Activation | Bax Induction | Bcl-2 Down-regulation | Cytochrome C Over-expression |
| Derivative 7 | 4-8 fold[1] | - | - | - | - |
| Derivative 9 | 4-8 fold[1] | - | - | - | - |
| Derivative 15 | 4-8 fold[1] | Increased[1] | Potent Induction[1] | Yes[1] | Yes[1] |
| Derivative 16 | 4-8 fold[1] | - | - | - | - |
| Derivative 21 | 4-8 fold[1] | Increased[1] | Potent Induction[1] | Yes[1] | Yes[1] |
| Derivative 22 | 4-8 fold[1] | - | - | - | - |
| Doxorubicin | Reference Drug | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
96-well plates
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives and doxorubicin in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ values.
Caspase Activity Assay
This protocol measures the activity of key executioner caspases (caspase-3) and initiator caspases (caspase-8 and -9).
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound derivatives
-
Lysis buffer
-
Caspase-3, -8, and -9 colorimetric or fluorometric assay kits
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with the IC₅₀ concentration of the this compound derivatives for 24-48 hours.
-
Harvest the cells and lyse them according to the manufacturer's protocol for the caspase assay kit.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Add the caspase-3, -8, or -9 substrate to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the fold increase in caspase activity compared to the untreated control.
Western Blot Analysis for Bax and Bcl-2
This protocol is for determining the protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound derivatives
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat MCF-7 cells with the IC₅₀ concentration of the this compound derivatives for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression of Bax and Bcl-2.
Cytochrome C Release Assay
This protocol is to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
MCF-7 cells
-
Digitonin-based cell permeabilization buffer
-
Fixation and permeabilization buffers for intracellular staining
-
Anti-cytochrome c antibody (FITC-conjugated)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells.
-
Selectively permeabilize the plasma membrane using a digitonin-based buffer, which leaves the mitochondrial membranes intact.
-
Wash the cells to remove the cytosolic content, including any released cytochrome c.
-
Fix and permeabilize the remaining cellular structures.
-
Stain the cells with a FITC-conjugated anti-cytochrome c antibody.
-
Analyze the cells by flow cytometry to quantify the remaining mitochondrial cytochrome c. A decrease in fluorescence intensity indicates cytochrome c release.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Proposed apoptotic signaling pathway of this compound derivatives.
References
Application Notes and Protocols for the Characterization of 5-Chlorobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Chlorobenzofuran-2-carboxamide, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methods for analogous benzofuran derivatives and may require minor optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time | ~ 8.5 min (dependent on exact conditions) |
| Purity (by area %) | > 98% (for a purified sample)[1] |
| Wavelength | 254 nm |
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. Electron ionization (EI) is a common ionization method for this type of analysis.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 20 °C/min.[2]
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS Data Summary
| Parameter | Expected Value |
| Molecular Ion [M]+ | m/z 195/197 (due to 35Cl/37Cl isotopes) |
| Key Fragments | Fragments corresponding to the loss of CONH2, Cl, and cleavage of the furan ring are expected. |
Signaling Pathway for GC-MS Fragmentation
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Amide Protons | ~8.2 and ~7.8 | br s | 2H | -CONH₂ |
| H-3 | ~7.6 | s | 1H | Furan ring proton |
| H-4 | ~7.9 | d | 1H | Aromatic proton |
| H-6 | ~7.4 | dd | 1H | Aromatic proton |
| H-7 | ~7.7 | d | 1H | Aromatic proton |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~160 | Amide carbonyl |
| C-2 | ~148 | Furan ring carbon |
| C-3a | ~122 | Aromatic carbon |
| C-4 | ~125 | Aromatic carbon |
| C-5 | ~128 | Aromatic carbon (C-Cl) |
| C-6 | ~123 | Aromatic carbon |
| C-7 | ~113 | Aromatic carbon |
| C-7a | ~155 | Aromatic carbon |
| C-3 | ~108 | Furan ring carbon |
Note: These are predicted values and may vary slightly from experimental results.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a quick and simple method to identify the key functional groups present in the this compound molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Presentation: Key FTIR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amide) |
| ~1670 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| ~1550, ~1470 | C=C stretching (aromatic) |
| ~1250 | C-O-C stretching (furan) |
| ~800 | C-Cl stretching |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be used to confirm the empirical formula of the compound.
Experimental Protocol: Elemental Analysis
-
Instrumentation: An elemental analyzer.
-
Analysis: Combustion analysis to determine the mass percentages of C, H, and N. Chlorine content can be determined by various methods, including titration or ion chromatography after combustion.
-
Sample Preparation: A few milligrams of the dry, pure sample are required.
Data Presentation: Theoretical vs. Experimental Elemental Composition
For C₉H₆ClNO₂ (Molecular Weight: 195.61 g/mol ):
| Element | Theoretical % | Experimental % |
| Carbon (C) | 55.26 | (To be determined) |
| Hydrogen (H) | 3.09 | (To be determined) |
| Chlorine (Cl) | 18.12 | (To be determined) |
| Nitrogen (N) | 7.16 | (To be determined) |
| Oxygen (O) | 16.36 | (By difference) |
Experimental Workflow for Compound Characterization
Caption: A comprehensive workflow for the analytical characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorobenzofuran-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chlorobenzofuran-2-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield in the synthesis of this compound can stem from several factors throughout the multi-step process. Here are common issues and potential solutions:
-
Inefficient Cyclization: The formation of the benzofuran ring is a critical step. Incomplete reaction or side product formation can significantly reduce the yield of the intermediate, ethyl 5-chlorobenzofuran-2-carboxylate. Ensure that the reaction conditions for the cyclization of 5-chlorosalicylaldehyde and ethyl bromoacetate are optimized. Key parameters to consider include the choice of base, solvent, and reaction temperature. For instance, using a strong base like cesium carbonate in a mixed solvent system of acetonitrile and DMF at reflux has been reported to give good yields.[1]
-
Suboptimal Amidation: The final amidation step to convert the ester to the desired carboxamide can also be a source of low yield. Incomplete conversion, degradation of the starting material, or difficult purification can all contribute. Ensure anhydrous conditions if using reactive ammonia sources. Alternative amidation methods, such as using formamide in the presence of a sodium alkoxide, can be explored.
-
Purification Losses: Significant loss of product can occur during workup and purification steps. Recrystallization is a common method for purification, but choosing the right solvent is crucial to maximize recovery. Over-washing of the filtered product can also lead to losses.
-
Starting Material Quality: The purity of your starting materials, particularly 5-chlorosalicylaldehyde, is paramount. Impurities can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the yield of the desired product.
Q2: I am observing significant impurity formation during the synthesis. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common challenge. The nature of the impurities depends on the specific synthetic route employed.
-
Incomplete Cyclization: Unreacted 5-chlorosalicylaldehyde or ethyl bromoacetate will be carried through the synthesis. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help ensure the reaction goes to completion.
-
Side Reactions of 5-chlorosalicylaldehyde: Under certain conditions, salicylaldehydes can undergo side reactions. For example, benzoylation at the para position has been observed in related syntheses when using certain reagents.
-
Hydrolysis of the Ester Intermediate: During workup or subsequent steps, the ethyl 5-chlorobenzofuran-2-carboxylate intermediate can be hydrolyzed back to the carboxylic acid, especially if exposed to acidic or basic conditions for extended periods at elevated temperatures.
-
Formation of Dimers or Polymers: Although less common for this specific synthesis, under forcing reaction conditions, polymerization of starting materials or intermediates can occur.
To minimize impurities, it is crucial to carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Proper purification of intermediates at each step is also highly recommended.
Q3: How can I effectively monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step in the synthesis of this compound.
-
Choosing a TLC system: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation of the starting materials, intermediates, and products.
-
Visualization: The spots on the TLC plate can be visualized under UV light (254 nm), as the benzofuran ring is UV active. Staining with agents like potassium permanganate or iodine can also be used.
-
Interpretation: By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product. The appearance of new spots may indicate the formation of side products. The reaction is considered complete when the starting material spot has disappeared.
For more detailed analysis, especially for identifying unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy are highly valuable.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of key steps in benzofuran synthesis, providing a basis for optimization.
Table 1: Influence of Solvent and Additives on a Related Pd-catalyzed C-H Arylation for Benzofuran Synthesis
| Entry | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | - | 110 | 7 | 46 |
| 2 | Toluene | - | 110 | 16 | 65 |
| 3 | Toluene | - | 120 | 7 | 30 |
| 4 | Toluene | PivOH (0.2) | 110 | 7 | 61 |
| 5 | Toluene | NaOAc (1.0) | 110 | 7 | 78 |
| 6 | CPME | NaOAc (1.0) | 110 | 7 | 93 |
Data adapted from a study on a related benzofuran synthesis and is intended for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This protocol describes the synthesis of the key intermediate, ethyl 5-chlorobenzofuran-2-carboxylate, from 5-chlorosalicylaldehyde and ethyl bromoacetate.
Materials:
-
5-chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (10 mmol) and ethyl bromoacetate (13 mmol) in a 1:1 mixture of acetonitrile and DMF (40 mL).[1]
-
Add cesium carbonate (20 mmol) to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 48 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid cesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with water and then with a saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield colorless crystals of ethyl 5-chlorobenzofuran-2-carboxylate. A yield of 84.8% has been reported for this step.[1]
Protocol 2: Amidation to this compound
This is a general procedure for the amidation of the ethyl ester intermediate.
Materials:
-
Ethyl 5-chlorobenzofuran-2-carboxylate
-
Formamide
-
Sodium ethoxide (or other sodium alkoxide)
-
N-Methylpyrrolidone (NMP)
-
Water
-
Appropriate solvent for recrystallization
Procedure:
-
In a reaction vessel, dissolve ethyl 5-chlorobenzofuran-2-carboxylate in N-methylpyrrolidone.
-
Add formamide to the solution.
-
Carefully add a solution of sodium ethoxide in ethanol.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Chlorobenzofuran-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 5-Chlorobenzofuran-2-carboxamide during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions is a common issue likely due to its poor intrinsic water solubility. Benzofuran derivatives are often lipophilic in nature, leading to limited solubility in aqueous environments like cell culture media.[1][2] When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into the aqueous medium, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Q2: What is the first step I should take to address the precipitation of my compound?
A2: The first and most straightforward approach is to optimize the concentration of the organic co-solvent, typically DMSO, in your final working solution. While it is crucial to keep the co-solvent concentration low to avoid cellular toxicity (generally below 0.5% v/v), a slight, controlled increase might be sufficient to maintain the solubility of this compound. It is essential to run a vehicle control to account for any effects of the co-solvent on your experimental model.
Q3: Are there other simple methods to improve the solubility of this compound without using complex formulations?
A3: Yes, several methods can be employed. Adjusting the pH of the buffer or medium can sometimes improve solubility, particularly for compounds with ionizable groups.[3][4] While this compound itself does not have strongly acidic or basic moieties, slight pH shifts can sometimes influence solubility. Another approach is gentle heating or sonication of the solution, which can aid in the dissolution process. However, the stability of the compound under these conditions must be verified.
Q4: When should I consider more advanced solubility enhancement techniques?
A4: If optimizing co-solvent concentration and simple physical methods are insufficient, it is time to consider more advanced formulation strategies. These are particularly important when a higher concentration of the compound is required for the experiment. Techniques such as the use of surfactants, cyclodextrins, or lipid-based formulations can significantly enhance the aqueous solubility of poorly soluble compounds.[5][6][7][8]
Troubleshooting Guide
Issue 1: Compound Precipitation upon Dilution
Symptoms:
-
Visible particulate matter or cloudiness in the well plate after adding the compound.
-
Inconsistent or non-reproducible experimental results.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Prepare a dilution series of your this compound stock solution with varying final concentrations of the organic co-solvent (e.g., DMSO).
-
Visually inspect for precipitation and determine the highest co-solvent concentration that is well-tolerated by your cells and maintains compound solubility.
-
Protocol: See Experimental Protocol 1.
-
-
pH Adjustment:
-
Prepare buffers at different pH values (e.g., 6.5, 7.4, 8.0) and test the solubility of this compound.
-
Ensure the chosen pH is compatible with your in vitro model.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][7] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the compound in micelles.[5][6]
-
Protocol: See Experimental Protocol 2.
-
Issue 2: Low Bioavailability in Cell-Based Assays
Symptoms:
-
The observed biological effect is lower than expected, even at concentrations where no precipitation is visible.
-
High variability in dose-response curves.
Troubleshooting Steps:
-
Particle Size Reduction:
-
The effective concentration of a dissolved compound can be limited by a slow dissolution rate. Micronization or nanosuspension techniques, which reduce particle size and increase surface area, can improve the dissolution rate.[4][5] While technically more complex, this can be a crucial step for certain compounds.
-
-
Lipid-Based Formulations:
-
For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and cellular uptake.[8] These formulations form fine emulsions upon gentle agitation in an aqueous medium.
-
Experimental Protocols
Experimental Protocol 1: Co-solvent Titration for Optimal Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: Add a fixed volume of each DMSO-diluted stock to your aqueous experimental medium to achieve the desired final compound concentrations. The final DMSO concentration should be varied (e.g., 0.1%, 0.25%, 0.5%, 1.0% v/v).
-
Observation: Incubate the solutions under experimental conditions (e.g., 37°C) for a set period and visually inspect for any signs of precipitation.
-
Cell Viability Control: Perform a parallel experiment without the compound to determine the maximum tolerable DMSO concentration for your specific cell line.
Experimental Protocol 2: Solubility Enhancement using Cyclodextrins
-
Cyclodextrin Stock Preparation: Prepare a 10% (w/v) stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Complex Formation:
-
Method A (Co-evaporation): Dissolve this compound in a suitable organic solvent (e.g., methanol). Add the HP-β-CD solution. Evaporate the organic solvent under reduced pressure, leaving a solid complex that can be reconstituted in an aqueous medium.
-
Method B (Kneading): Create a paste of this compound and HP-β-CD with a small amount of water/alcohol mixture. Knead for 30-60 minutes, then dry and reconstitute.
-
-
Solubility Measurement: Determine the concentration of dissolved this compound in the reconstituted solution using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data Summary
Table 1: Effect of Co-solvent (DMSO) on the Apparent Solubility of this compound in Phosphate-Buffered Saline (PBS) at 37°C.
| Final DMSO Concentration (% v/v) | Apparent Solubility (µM) | Observation |
| 0.1 | 5 | Precipitation |
| 0.25 | 15 | Slight Haze |
| 0.5 | 40 | Clear Solution |
| 1.0 | 95 | Clear Solution |
Table 2: Enhancement of Aqueous Solubility using Different Formulation Strategies.
| Formulation Strategy | Solubilizing Agent | Achieved Concentration (µM) in PBS | Fold Increase vs. 0.1% DMSO |
| Co-solvency | 0.5% DMSO | 40 | 8 |
| Micellar Solubilization | 1% Tween® 80 | 150 | 30 |
| Complexation | 2.5% HP-β-CD | 250 | 50 |
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. ijsdr.org [ijsdr.org]
- 2. scienceopen.com [scienceopen.com]
- 3. longdom.org [longdom.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
troubleshooting unexpected results in 5-Chlorobenzofuran-2-carboxamide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Chlorobenzofuran-2-carboxamide and its derivatives in various assays.
Troubleshooting Guide
This guide addresses common unexpected results and provides step-by-step instructions to identify and resolve them.
Question: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, CellTiter-Glo®). What are the possible causes and solutions?
Answer:
High variability in cell-based assays can stem from several factors, ranging from compound properties to experimental technique.
Possible Causes & Troubleshooting Steps:
-
Compound Precipitation: this compound, like many benzofuran derivatives, may have limited aqueous solubility.[1][2] Precipitation during the assay can lead to inconsistent concentrations and, consequently, variable results.
-
Visual Inspection: Carefully inspect the assay plate wells under a microscope before adding the viability reagent. Look for visible precipitate.
-
Solubility Test: Perform a simple solubility test in your final assay medium. Prepare the highest concentration of the compound and visually inspect for precipitation over the time course of your experiment.
-
Solution: If precipitation is observed, consider lowering the top concentration, adding a small percentage of a co-solvent like DMSO (ensure final concentration is tolerated by cells), or pre-solubilizing the compound in a small volume of a suitable solvent before final dilution in the assay medium.
-
-
Incomplete Compound Dissolution in DMSO: The initial stock solution in DMSO might not be fully dissolved, leading to inaccurate dilutions.
-
Assay Interference: The compound may directly interfere with the assay chemistry.[5][6] For example, it might absorb light at the same wavelength as the assay readout, or it could have redox activity that interferes with tetrazolium-based assays like MTT.
-
Cell-Free Control: Run the assay in a cell-free system (media and compound only) to see if the compound itself affects the readout.
-
Alternative Assays: If interference is suspected, switch to an assay with a different detection method (e.g., from a colorimetric MTT assay to a luminescence-based ATP assay like CellTiter-Glo®).
-
Data Presentation: Example of High Variability
| Replicate | Measured Viability (%) at 10 µM |
| 1 | 45 |
| 2 | 85 |
| 3 | 30 |
| Mean | 53.3 |
| Std. Dev. | 28.4 |
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high assay variability.
Question: My compound shows potent activity in a primary screen, but the effect is not reproducible in confirmatory assays or orthogonal assays. Why is this happening?
Answer:
This is a common challenge in drug discovery, often pointing towards assay artifacts or non-specific activity rather than genuine on-target effects.
Possible Causes & Troubleshooting Steps:
-
Assay-Specific Interference: As mentioned previously, small molecules can interfere with specific assay technologies.[5][7] For instance, compounds can inhibit reporter enzymes like luciferase or have fluorescent properties that interfere with fluorescence-based readouts.
-
Solution: Always confirm hits in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.
-
-
Chemical Reactivity: The compound may be chemically reactive, modifying assay components or cellular proteins non-specifically.[6] Carboxamide groups can be susceptible to hydrolysis under certain conditions.[8]
-
Solution: Use cheminformatic filters to flag potentially reactive functional groups.[6] Experimental approaches include testing the compound's stability in assay buffer over time.
-
-
Colloidal Aggregation: At certain concentrations, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.
-
Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A dose-response curve that is steep and shows a high Hill slope can be indicative of aggregation.
-
Data Presentation: Discrepant Results in Orthogonal Assays
| Assay Type | IC50 (µM) |
| Luciferase-based Reporter Assay | 0.5 |
| Western Blot for Downstream Target | > 50 |
| Cell Viability Assay (MTT) | 0.8 |
| Cell Viability Assay (CellTiter-Glo®) | > 50 |
Frequently Asked Questions (FAQs)
Q1: What is the known biological target of this compound?
A1: Derivatives of this compound have been investigated for several biological activities. They have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1) and have shown potential as apoptotic antitumor agents.[9][10] Some benzofuran derivatives also exhibit inhibitory activity against NF-κB and SIRT2.[11][12]
Q2: What is a suitable starting concentration for in vitro assays?
A2: Based on published data, the IC50 values for antiproliferative activity against various cancer cell lines are often in the low micromolar range.[13][14] A common starting concentration for a dose-response curve would be 10 µM or 50 µM, followed by serial dilutions.[9]
Q3: How should I prepare my stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of benzofuran derivatives.[2] Ensure the compound is fully dissolved. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: Are there known signaling pathways affected by this class of compounds?
A4: Yes, based on their anticancer properties, derivatives of this compound have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of caspases (caspase-3, -8, and -9), upregulation of Bax, and downregulation of Bcl-2.[9]
Signaling Pathway: Apoptosis Induction
Caption: Apoptotic signaling pathway induced by derivatives.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol provides a general method for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., MCF-7)[9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimization of reaction conditions for benzofuran ring formation
Welcome to the technical support center for the optimization of reaction conditions for benzofuran ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of benzofurans.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental process.
1. Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in benzofuran synthesis can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
-
Catalyst Inactivity: The chosen catalyst may be inappropriate for your specific substrates or may have degraded.
-
Palladium-based catalysts: Ensure the palladium source, such as Pd(OAc)₂, and ligands are of high quality. For Sonogashira coupling followed by cyclization, a co-catalyst like copper iodide (CuI) can be essential.[1][2] Consider using pre-catalysts or ensuring anaerobic conditions to prevent catalyst deactivation.
-
Copper-based catalysts: For reactions involving copper catalysts, the oxidation state of copper is critical. Ensure the correct copper salt is used and consider the role of additives.[2][3]
-
Other catalysts: Gold, rhodium, and iron catalysts have also been employed and may offer advantages for specific transformations.[1][2]
-
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences reaction rates and selectivity.
-
Some palladium-catalyzed reactions proceed well at elevated temperatures (e.g., 90 °C), while others may require milder conditions to prevent decomposition.[2]
-
Consult literature for the optimal temperature range for your specific catalytic system and substrates.
-
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base are critical for reaction success.
-
Common solvents for palladium-catalyzed reactions include toluene, DMF, and acetonitrile.[1][2][4] Acetonitrile has been reported as a "greener" and effective solvent in some silver(I) oxide-promoted oxidative couplings.[5][6]
-
Bases such as cesium carbonate (Cs₂CO₃), triethylamine (NEt₃), or sodium carbonate (Na₂CO₃) are frequently used.[1][7] The choice of base can significantly impact the reaction outcome.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly in the solvent, can poison the catalyst or lead to unwanted side reactions. Ensure all reagents and solvents are pure and dry where necessary.
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 20 hours.[5][6] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
2. Formation of Undesired Side Products
-
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired benzofuran?
-
Answer: The formation of side products is a common challenge. Optimizing for selectivity is key.
-
Competitive Reaction Pathways: Depending on the synthetic route, various side reactions can occur. For instance, in the Dötz reaction for benzofuran synthesis, the formation of naphthol can be a competitive pathway.[8]
-
Reaction Time and Temperature: As mentioned, prolonged reaction times can lead to the formation of undesired products.[5] Fine-tuning the temperature can also help favor the desired reaction pathway.
-
Ligand Selection (for metal-catalyzed reactions): The choice of ligand in palladium-catalyzed reactions is crucial for selectivity. Ligands can influence the electronic and steric environment of the metal center, thereby directing the reaction towards the desired product.
-
Oxidant Choice: In oxidative coupling reactions, the nature and stoichiometry of the oxidant are critical. For example, in the silver(I) oxide-promoted synthesis of dihydrobenzofuran neolignans, Ag₂O was found to be more efficient than other silver(I) reagents.[5][6]
-
3. Difficulty with Specific Substrates
-
Question: The reaction works well for some substrates but fails or gives low yields for others. How can I address substrate-specific issues?
-
Answer: The electronic and steric properties of the substituents on your starting materials can have a profound impact on the reaction.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the aromatic ring can significantly influence the reaction rate and yield.
-
Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of the catalyst or other reagents, leading to lower yields. In such cases, using a less bulky catalyst or modifying the reaction conditions (e.g., higher temperature) might be necessary.
-
Frequently Asked Questions (FAQs)
1. What are the most common strategies for benzofuran ring formation?
Some of the most prevalent methods include:
-
Palladium-catalyzed reactions: This is a very broad and versatile category. It includes Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization, as well as Heck-type reactions.[1][8][9]
-
Copper-catalyzed reactions: Copper catalysts are often used for intramolecular cyclization reactions.[1][2][3]
-
Acid-catalyzed cyclization: Dehydration of o-hydroxybenzyl ketones or similar precursors can lead to benzofuran formation.[9]
-
Oxidative coupling reactions: For instance, the silver(I) oxide-promoted oxidative coupling of phenylpropanoids is a method to synthesize dihydrobenzofuran neolignans.[5][6]
2. How do I choose the right catalyst for my reaction?
The choice of catalyst depends heavily on the specific transformation and the nature of your starting materials.
-
For cross-coupling reactions involving the formation of a carbon-carbon bond, palladium catalysts are often the first choice.[1][9]
-
For intramolecular cyclizations involving O-arylation, copper catalysts are frequently employed.[3]
-
Reviewing recent literature for similar transformations with comparable substrates is the best practice for selecting a suitable catalyst system.
3. What is the role of ligands in palladium-catalyzed benzofuran synthesis?
Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. They can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The choice of ligand can be critical for achieving high yields and preventing the formation of side products.
4. Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
Yes, research is ongoing to develop more sustainable synthetic methods. For example, using acetonitrile as a solvent instead of more hazardous options like dichloromethane and benzene has been reported as a "greener" alternative in certain reactions.[5][6] Additionally, catalyst systems that can be recycled and reused contribute to more sustainable processes.[3]
Data Presentation: Comparison of Reaction Conditions
Table 1: Palladium-Catalyzed Synthesis of Benzofuran Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | bpy | - | Toluene | 90 | - | Good to Excellent | [2] |
| PdCl₂(PPh₃)₂ | - | NEt₃ | - | - | - | - | [1] |
| Pd₂(dba)₃ | IPr | Cs₂CO₃ | o-xylene | 100 | - | Nearly full conversion | [4] |
| PdCl₂(CH₃CN)₂ | - | - | - | - | - | - | [9] |
Table 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives
| Catalyst | Co-catalyst/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper | - | Cs₂CO₃ | Pyridine | - | - | - | [1][2] |
| CuI | - | - | - | - | - | - | [3] |
| Cu(OTf)₂·H₂O | 1,10-phenanthroline | - | DMF | - | - | Efficient yields | [1][2] |
Table 3: Silver-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignans
| Oxidant | Substrate | Solvent | Temperature | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Ag₂O (0.5 equiv.) | Methyl p-coumarate | Acetonitrile | Reflux | 4 | 32.7 | 94.0 | [5] |
| Ag₂O (0.5 equiv.) | Methyl ferulate | Acetonitrile | Reflux | 4 | 67.7 | 85.8 | [5] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the o-halophenol, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., triethylamine or DMF).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Common synthetic pathways to benzofurans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
minimizing by-product formation in 5-Chlorobenzofuran-2-carboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 5-Chlorobenzofuran-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve a two-stage approach: first, the synthesis of the key intermediate, 5-chlorobenzofuran-2-carboxylic acid, followed by its conversion to the desired carboxamide.
Two prevalent methods for synthesizing the carboxylic acid intermediate are:
-
Perkin Rearrangement: This method involves the ring contraction of a substituted coumarin, specifically 6-chloro-3-bromocoumarin, in the presence of a base to yield 5-chlorobenzofuran-2-carboxylic acid.[1][2][3][4]
-
Cyclization of a Salicylaldehyde Derivative: This route typically starts from 4-chloro-2-hydroxybenzaldehyde, which is reacted with a two-carbon electrophile (like diethyl bromomalonate or chloroacetate) followed by cyclization and subsequent hydrolysis to form the benzofuran ring and the carboxylic acid group.
The subsequent amidation of 5-chlorobenzofuran-2-carboxylic acid can be achieved through several methods:
-
Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[5]
-
Direct Amidation from Ester: The carboxylic acid is first converted to its ethyl or methyl ester, which is then reacted with ammonia or an ammonia source to form the amide.
-
Coupling Agent-Mediated Amidation: A direct conversion of the carboxylic acid to the amide using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q2: What are the most common by-products observed in the synthesis of this compound?
A2: By-product formation is dependent on the chosen synthetic route.
-
In the Perkin Rearrangement route, potential by-products include unreacted 6-chloro-3-bromocoumarin and by-products from the base-catalyzed decomposition of the starting material or intermediates.
-
During the cyclization of salicylaldehyde derivatives, incomplete cyclization can lead to open-chain intermediates as impurities.
-
In the amidation step via the acid chloride, residual unreacted acid chloride can hydrolyze back to the carboxylic acid during workup. Over-reaction or side reactions with the chlorinating agent can also occur.
-
When preparing the amide from the ethyl ester, incomplete reaction will leave the starting ester as a major impurity. Hydrolysis of the ester or the final amide product can also occur, leading to the carboxylic acid as a by-product.
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial for obtaining high purity and yield. A patent for a similar process suggests that solvents like water, acetone, methanol, ethanol, isopropanol, ethyl acetate, and dichloromethane, or mixtures thereof, can be used for recrystallization.[6] The ideal solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 5-Chlorobenzofuran-2-carboxylic acid via Perkin Rearrangement
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. Ensure stoichiometric or slight excess of base is used. Microwave-assisted heating can significantly reduce reaction times.[2] | Increased conversion of the starting coumarin and higher yield of the desired carboxylic acid. |
| Base-catalyzed Degradation | Use a milder base or lower the reaction temperature. Monitor the reaction progress closely to avoid prolonged exposure to harsh basic conditions. | Minimized formation of degradation by-products and improved yield of the target molecule. |
| Suboptimal Solvent | Ensure the solvent is appropriate for the reaction. A mixture of ethanol and water is commonly used for the Perkin rearrangement. | Improved solubility of reactants and facilitation of the desired reaction pathway. |
Problem 2: Presence of Impurities after Amidation using Thionyl Chloride
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Residual Carboxylic Acid | Ensure complete conversion to the acid chloride by using a slight excess of thionyl chloride and allowing for sufficient reaction time. The reaction of the acid chloride with ammonia should be carried out at a low temperature to minimize hydrolysis. | Reduced presence of the starting carboxylic acid in the final product. |
| Formation of N-acylurea (if DCC is used) | If using DCC as a coupling agent, the dicyclohexylurea (DCU) by-product is often insoluble in many organic solvents and can be removed by filtration. | Effective removal of the DCU by-product, leading to a purer final product. |
| Hydrolysis of Acid Chloride | Perform the reaction with ammonia under anhydrous conditions. Add the acid chloride solution to a solution of ammonia in an anhydrous solvent (e.g., dry THF or dioxane) at a controlled temperature. | Minimized hydrolysis of the acid chloride and increased yield of the desired amide. |
| Side reactions with Thionyl Chloride | Use purified thionyl chloride. The by-products of the reaction with thionyl chloride, HCl and SO₂, are gaseous and should be removed from the reaction mixture.[7] | Reduced formation of colored impurities and a cleaner reaction profile. |
Problem 3: Incomplete Conversion of Ethyl 5-Chlorobenzofuran-2-carboxylate to the Carboxamide
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. The reaction of an ester with ammonia can be slow and may require prolonged heating in a sealed vessel. | Drive the equilibrium towards the amide product, increasing the conversion of the starting ester. |
| Low Concentration of Ammonia | Use a saturated solution of ammonia in an appropriate solvent (e.g., methanol or ethanol) or use aqueous ammonia at elevated pressure. | A higher concentration of the nucleophile (ammonia) will increase the reaction rate. |
| Reversibility of the Reaction | Remove water from the reaction mixture if using aqueous ammonia, as its presence can favor the reverse reaction (hydrolysis of the amide). | Shift the equilibrium towards the formation of the amide, improving the yield. |
Experimental Protocols
Synthesis of 5-Chlorobenzofuran-2-carboxylic acid via Perkin Rearrangement
A mixture of 6-chloro-3-bromocoumarin (1 equivalent) and sodium hydroxide (3 equivalents) in a 1:1 mixture of ethanol and water is heated at reflux for 2-4 hours. The reaction mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid until a precipitate is formed. The solid is collected by filtration, washed with cold water, and dried to afford 5-chlorobenzofuran-2-carboxylic acid.
Synthesis of this compound via the Acid Chloride
To a solution of 5-chlorobenzofuran-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in a dry, inert solvent and added dropwise to a cooled (0°C) concentrated solution of ammonia in an appropriate solvent (e.g., dioxane or THF). The reaction mixture is stirred for 1-2 hours at room temperature. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent.[6]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Perkin Rearrangement [drugfuture.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 7. google.com [google.com]
Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the path to scaling up the production of 5-Chlorobenzofuran-2-carboxamide can present a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during synthesis, ensuring a smoother and more efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary routes are commonly employed for the synthesis of this compound and its derivatives:
-
Direct Amidation: This involves the direct coupling of 5-Chlorobenzofuran-2-carboxylic acid with the desired amine using a suitable coupling agent.
-
Multi-step Synthesis via C-H Functionalization: A more recent and versatile approach involves an initial C-H arylation at the C3 position of a benzofuran-2-carboxamide scaffold, often guided by a directing group like 8-aminoquinoline (8-AQ), followed by a transamidation step to introduce the final amide moiety.
Q2: My direct amidation reaction is showing low yield. What are the potential causes and solutions?
A2: Low yields in direct amidation can stem from several factors:
-
Inefficient Coupling Agent: The choice of coupling agent is critical. Ensure you are using a high-quality agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Reaction Conditions: Temperature and reaction time are key parameters. The reaction may require optimization. Running the reaction at 0°C initially and then allowing it to warm to room temperature over several hours is a common practice.
-
Purity of Starting Materials: Impurities in the 5-Chlorobenzofuran-2-carboxylic acid or the amine can interfere with the reaction. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS).
-
Moisture: Amidation reactions are often sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Q3: I am observing significant by-product formation in my reaction. How can I minimize this?
A3: By-product formation is a common challenge. Consider the following troubleshooting steps:
-
Side Reactions of the Amine: If the amine has other reactive functional groups, they may compete in the reaction. Protection of these groups may be necessary.
-
Epimerization: For chiral amines, the reaction conditions (prolonged reaction times, high temperatures) can sometimes lead to epimerization. Careful monitoring of the reaction progress is crucial.
-
Double Acylation: In some cases, if the amine has more than one reactive site, double acylation can occur. Using a stoichiometric amount of the carboxylic acid can help to mitigate this.
Q4: What are the key challenges when scaling up the purification of this compound?
A4: Scaling up purification from laboratory to production scale introduces several challenges:
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. Developing a robust crystallization or precipitation method is often a more scalable approach.
-
Solvent Selection: The choice of solvent for extraction and purification becomes more critical at scale due to cost, safety, and environmental considerations.
-
Product Isolation: Ensuring efficient and complete isolation of the final product from the reaction mixture can be more complex in larger vessels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. |
| Poor solubility of starting materials. | Choose a solvent system that ensures good solubility of all reactants. Sonication may also help. | |
| Deactivation of the coupling agent. | Ensure anhydrous conditions and use fresh, high-quality coupling agents. | |
| Difficulty in Product Isolation/Purification | Oily product instead of a solid. | Try different solvent systems for precipitation or crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Product is highly soluble in the work-up solvent. | Minimize the volume of the aqueous phase during extraction. Perform multiple extractions with a smaller volume of organic solvent. | |
| Impurities co-elute with the product during chromatography. | Optimize the mobile phase for better separation. Consider using a different stationary phase. | |
| Batch-to-Batch Variation | Inconsistent quality of starting materials. | Implement stringent quality control checks for all incoming raw materials. |
| Variations in reaction conditions. | Ensure precise control over reaction parameters such as temperature, stirring speed, and addition rates, especially during scale-up. |
Experimental Protocols
Protocol 1: Synthesis of N-(substituted)-5-Chlorobenzofuran-2-carboxamide via Direct Amidation
-
To a solution of 5-Chlorobenzofuran-2-carboxylic acid (1.0 equivalent) in anhydrous DCM (0.1 M), add the desired amine (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water (3x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-(substituted)-5-Chlorobenzofuran-2-carboxamide.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic process and potential troubleshooting pathways, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Relationship between reaction parameters and outcomes.
Technical Support Center: 5-Chlorobenzofuran-2-carboxamide Purification Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for 5-Chlorobenzofuran-2-carboxamide.
Troubleshooting Guide
Question: My final product has low purity after column chromatography. What are the possible causes and solutions?
Answer:
Low purity after column chromatography can stem from several factors. A primary cause is the selection of an inappropriate solvent system, which leads to poor separation of the target compound from impurities. Another common issue is the overloading of the column, where too much crude product is loaded onto the silica gel, exceeding its separation capacity. Co-elution of impurities with similar polarity to your product can also be a significant challenge.
Solutions:
-
Optimize the Solvent System: Utilize Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurity spots.
-
Reduce the Load: As a rule of thumb, the amount of crude product should be about 1-2% of the weight of the silica gel.
-
Employ Alternative Techniques: If impurities consistently co-elute, consider alternative purification methods such as recrystallization or a Soxhlet extraction if your product has limited solubility in common chromatography solvents.[1][2][3][4]
Question: I am experiencing poor recovery and low yield of my compound after purification. What should I do?
Answer:
Low recovery can be attributed to several factors during the purification process. The compound may have limited solubility in the chosen chromatography eluent, causing it to remain on the column. Alternatively, the product might be partially soluble in the washing solvents, leading to losses during the washing steps. It is also possible that the compound is unstable on silica gel.
Solutions:
-
Solubility Assessment: Check the solubility of your compound in the chosen solvents. If solubility is low, you may need to switch to a different purification technique. For compounds with poor solubility in many common organic solvents, a method involving filtration through a silica pad followed by Soxhlet extraction with a solvent like dichloromethane (CH2Cl2) can be effective.[1][2][3][4]
-
Minimize Washing Steps: Use minimal amounts of cold solvent for washing during filtration to reduce product loss.
-
Assess Compound Stability: Run a small-scale experiment to determine if your compound degrades on silica gel over time. If it does, minimizing the time the compound is on the column or using a different stationary phase like alumina might be necessary.
Question: My this compound has very limited solubility. How can I effectively purify it?
Answer:
Limited solubility is a common issue for some benzofuran derivatives, which makes traditional column chromatography challenging.[1][2][3]
Recommended Protocol for Poorly Soluble Compounds:
-
Silica Pad Filtration: Dissolve or suspend the crude reaction mixture in a suitable solvent and filter it through a plug of silica gel.
-
Wash with a Non-polar Solvent: Wash the silica pad with a solvent in which your product has low solubility but the impurities are soluble (e.g., ethyl acetate) to remove starting materials and other soluble impurities.[1][3]
-
Soxhlet Extraction: Transfer the silica pad containing your product to a Soxhlet apparatus and extract with a solvent in which your product is soluble at elevated temperatures, such as dichloromethane (CH2Cl2), overnight.[1][2][3][4] This method allows for the continuous extraction of the desired compound, leaving insoluble impurities and silica behind.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification protocol for this compound?
A1: The initial choice of purification protocol depends on the scale of your reaction and the nature of the impurities. For small-scale reactions (<1 g), flash column chromatography is often the most effective method. For larger-scale purifications, recrystallization might be more practical if a suitable solvent can be found.
Q2: Which solvent systems are typically used for the column chromatography of benzofuran-2-carboxamides?
A2: A common starting point for column chromatography is a gradient of ethyl acetate in hexanes or dichloromethane in pentane.[2][5] The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.
Q3: How can I remove residual starting materials from my final product?
A3: If the starting materials have significantly different polarities from your product, they can be easily separated by column chromatography. If their polarities are similar, you might consider a chemical workup procedure before chromatography. For example, if one of the starting materials is acidic or basic, an acid-base extraction can be performed to remove it.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization can be a very effective method for obtaining highly pure material, provided a suitable solvent is identified. Ethanol has been used for the recrystallization of a similar compound, ethyl 5-chlorobenzofuran-2-carboxylate.[6] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Quantitative Data Summary
The following table provides a hypothetical comparison of different purification methods for this compound to illustrate the expected outcomes. Actual results will vary based on the specific impurities and experimental conditions.
| Purification Method | Purity (%) | Yield (%) | Throughput |
| Flash Column Chromatography | >98 | 70-90 | Low to Medium |
| Recrystallization | >99 | 50-80 | Medium to High |
| Silica Pad / Soxhlet Extraction | >98 | 80-95 | Low to Medium |
Experimental Protocols
1. Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under pressure.
-
Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the compounds from the column.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
2. Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.
-
Procedure: Dissolve the crude product in the minimum amount of the hot recrystallization solvent. If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
3. Silica Pad Filtration and Soxhlet Extraction
-
Filtration: Prepare a short plug of silica gel in a fritted funnel. Dissolve or suspend the crude product in a suitable solvent and pass it through the silica plug.
-
Washing: Wash the silica plug with a solvent that will elute impurities but not the desired product (e.g., ethyl acetate).[1][3]
-
Extraction: Carefully transfer the silica gel containing the product to a porous thimble and place it in a Soxhlet extractor.
-
Reflux: Add a suitable solvent (e.g., dichloromethane) to the boiling flask and heat to reflux.[1][2][3][4] The solvent vapors will bypass the thimble, condense, and drip back onto the silica, dissolving the product. Once the thimble is full, the solvent containing the dissolved product will siphon back into the boiling flask. This process repeats, concentrating the product in the boiling flask.
-
Isolation: After several hours of extraction, cool the apparatus and concentrate the solution in the boiling flask under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
Caption: Decision tree for selecting a purification protocol.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
addressing stability problems of 5-Chlorobenzofuran-2-carboxamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability problems of 5-Chlorobenzofuran-2-carboxamide in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol). - Adjust the pH of the buffer. The solubility of ionizable compounds is pH-dependent. - Gently warm the solution (if the compound is heat-stable). - Use a solubilizing agent or excipient. |
| Loss of compound activity over time | Degradation of the compound in solution. | - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (-20°C or -80°C). - Protect solutions from light by using amber vials or covering with foil. - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant to the solution. |
| Inconsistent experimental results | Inconsistent solution preparation or degradation between experiments. | - Standardize the solution preparation protocol. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability check of the compound under your specific experimental conditions. |
| Discoloration of the solution | Formation of degradation products. | - Do not use discolored solutions. - Identify the degradation products using analytical techniques like HPLC-MS. - Re-evaluate storage and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, two primary degradation routes are likely:
-
Hydrolysis of the carboxamide group: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and ammonia or an amine. This reaction is generally slow at neutral pH.
-
Degradation of the benzofuran ring: The furan ring can be sensitive to strong acids, heat, and light. Potential degradation pathways include oxidation and photodegradation, which can lead to ring-opening and the formation of various byproducts.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds, including benzofuran derivatives.[1] For subsequent dilutions into aqueous buffers, it is crucial to ensure that the final concentration of DMSO does not exceed a level that would affect the biological assay (typically <0.5%). Ethanol can also be a suitable alternative.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
The safety data sheet for the related compound 5-Chlorobenzofuran-2-carboxylic acid recommends keeping containers tightly closed in a dry, cool, and well-ventilated place.[2]
Q4: Can I prepare aqueous solutions of this compound directly?
A4: Due to the predicted low aqueous solubility of this compound, preparing solutions directly in aqueous buffers is not recommended as it may lead to incomplete dissolution and inaccurate concentrations. The preferred method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer.
Q5: Are there any excipients that can improve the stability of this compound in solution?
A5: While specific studies on this compound are lacking, the use of certain excipients is a common strategy to enhance the stability of pharmaceutical compounds.[3] These can include:
-
Antioxidants: To prevent oxidative degradation of the benzofuran ring. Examples include butylated hydroxytoluene (BHT) or ascorbic acid.
-
Chelating agents: To complex with trace metal ions that can catalyze degradation. An example is ethylenediaminetetraacetic acid (EDTA).
-
Co-solvents: To maintain solubility and prevent precipitation upon dilution. Examples include polyethylene glycol (PEG) or propylene glycol.
The selection and concentration of any excipient should be carefully validated to ensure it does not interfere with the intended experimental assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, analytical grade
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight: 209.61 g/mol ).
-
Accurately weigh the calculated amount of the compound and transfer it to the volumetric flask.
-
Add a portion of DMSO to the flask (approximately half of the final volume).
-
Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but avoid excessive heat.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to amber-colored vials in single-use aliquots.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preliminary Stability Assessment in an Aqueous Buffer
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the desired experimental temperature (e.g., 37°C)
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution (e.g., to a final concentration of 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Incubate the remaining working solution at the desired temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Plot the percentage of the remaining parent compound against time to assess the stability profile under the tested conditions.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
Technical Support Center: Enhancing the Biological Activity of 5-Chlorobenzofuran-2-carboxamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chlorobenzofuran-2-carboxamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
| Issue | Possible Cause | Suggested Solution |
| Low yield during C-H arylation for C3-substitution | Inefficient palladium catalysis. | Ensure the use of an appropriate palladium catalyst such as Pd(OAc)₂. Silver acetate (AgOAc) has been shown to be an essential co-additive; reactions perform poorly in its absence.[1] Using at least 1.5 equivalents of AgOAc is necessary for efficient C-H arylation.[1] For some substituted benzofurans (e.g., 5-OMe, 7-OMe, 5-Cl), more forcing reaction conditions may be required to achieve respectable yields.[1] |
| Presence of electron-withdrawing groups on the aryl iodide. | The C-H arylation protocol generally benefits from aryl iodides carrying electron-donating substituents.[1] Consider using aryl iodides with groups like methoxy or methyl for potentially higher yields. | |
| Difficulty in removing the 8-aminoquinoline (8-AQ) directing group after C-H arylation | Use of harsh hydrolysis conditions that may not be compatible with other functional groups. | A one-pot, two-step transamidation procedure can be employed. This involves an initial Boc activation step followed by aminolysis.[1] This method is compatible with sensitive functional groups like esters.[1] |
| Incomplete reaction during the aminolysis step of transamidation. | Ensure the use of an appropriate amine nucleophile. The one-pot protocol has been shown to work well with a wide range of primary and secondary amines.[1] The reaction is typically carried out at 60 °C in toluene.[1] | |
| Low antiproliferative activity in cancer cell lines | The specific derivative may not be potent against the chosen cell line. | Test a range of derivatives. For instance, compounds 8, 15, 21, and 22 have shown good antiproliferative activities against tumor cells.[2] Compound 15 was found to be equipotent to doxorubicin.[2] |
| The compound may have low oral absorption. | While many synthesized compounds are predicted to have high oral absorption, it is a factor to consider.[2] In silico tools can be used to predict the pharmacokinetic properties of the designed derivatives. | |
| Inconsistent results in apoptosis assays | The compound may be acting through a different mechanism. | Investigate multiple markers of apoptosis. For example, compounds 15 and 21 were shown to increase the levels of caspases 8 and 9, indicating activation of both intrinsic and extrinsic pathways.[2] They also induced Bax, down-regulated Bcl-2, and led to an over-expression of Cytochrome C levels in MCF-7 cell lines.[2] |
| Cell cycle arrest may be occurring at different phases. | Perform cell cycle analysis. Compound 15, for instance, exhibited cell cycle arrest at the Pre-G1 and G2/M phases in the MCF-7 cell line.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general approach to enhance the biological activity of this compound derivatives?
A1: A common strategy is the design and synthesis of novel derivatives with various substitutions. For example, a series of novel this compound derivatives were designed and synthesized based on the known antiproliferative activity of two parent compounds.[2] Another approach involves creating hybrid molecules, such as combining the benzofuran scaffold with other heterocyclic fragments like piperazine, tetrazole, and imidazole.
Q2: What are the key biological activities observed for this compound derivatives?
A2: These derivatives have shown promising potential as:
-
Antitumor agents: Certain derivatives exhibit significant antiproliferative activity against cancer cell lines, such as MCF-7, and can induce apoptosis.[2]
-
Antifungal agents: Some benzofuran-2-carboxamide derivatives have demonstrated good antifungal activity against various plant pathogenic fungi.[3]
-
Anti-inflammatory agents: Benzofuran derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of NF-κB and MAPK signaling pathways.[4][5]
Q3: Which signaling pathways are typically modulated by these derivatives in cancer cells?
A3: In cancer cells, active this compound derivatives have been shown to modulate apoptotic pathways. For instance, active compounds can increase the levels of active caspase-3, caspase-8, and caspase-9.[2] This indicates the activation of both the intrinsic and extrinsic apoptotic pathways. Furthermore, they can induce the pro-apoptotic protein Bax, down-regulate the anti-apoptotic protein Bcl-2, and lead to the overexpression of Cytochrome C.[2]
Q4: Are there any specific structural modifications that have been shown to be particularly effective?
A4: The introduction of various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold has been a successful strategy for generating diverse derivatives with potential biological activity.[1] The nature of the carboxamide group can also be modified through transamidation to include different amine moieties.[1]
Q5: What are some important considerations for ensuring the drug-likeness of newly synthesized derivatives?
A5: It is crucial to assess the pharmacokinetic properties of the synthesized compounds. In silico predictions of oral absorption and compliance with various pharmacokinetic filters, such as Lipinski's rule of five, can provide valuable insights into the drug-likeness of the derivatives.[2]
Quantitative Data Summary
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity | Reference |
| 8, 15, 21, 22 | Tumor cells | Good antiproliferative activity | [2] |
| 15 | Tumor cells | Equipotent to doxorubicin | [2] |
| 7, 9, 15, 16, 21, 22 | MCF-7 | Increased active caspase-3 levels by 4-8 fold | [2] |
| All synthesized compounds | MCF-10A | No cytotoxic effects (>85% cell viability at 50 µM) | [2] |
Experimental Protocols
Protocol 1: General Procedure for C3-Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide
-
To a reaction vessel, add the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate (1.0 equiv), the desired aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 equiv).
-
Add toluene to achieve a concentration of 0.5 M.
-
Stir the reaction mixture at 110 °C for the required time (typically 7-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-arylated product.
Protocol 2: One-Pot, Two-Step Transamidation Procedure
Step 1: Boc Activation
-
Dissolve the C-H arylation product (1.0 equiv) in MeCN (0.1 M).
-
Add (Boc)₂O (2.0 equiv) and DMAP (0.1 equiv).[1]
-
Stir the reaction at 60 °C for 5 hours.[1]
-
Concentrate the reaction mixture in vacuo. The crude product is used in the next step without further purification.[1]
Step 2: Aminolysis
-
To the crude product from Step 1, add toluene (0.5 M) and the desired amine (1.5 equiv).[1]
-
Stir the reaction at 60 °C for 0.5 to 6 hours.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the final benzofuran-2-carboxamide derivative.[1]
Protocol 3: Apoptosis Assay (Caspase Activity)
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at the desired concentrations for the specified duration. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Lyse the cells and measure the activity of caspase-3, -8, and -9 using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Visualizations
Caption: Apoptotic signaling pathway induced by this compound derivatives.
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
method refinement for consistent 5-Chlorobenzofuran-2-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for the synthesis of 5-Chlorobenzofuran-2-carboxamide. It includes a troubleshooting guide in a frequently asked questions (FAQ) format to address common experimental challenges, detailed experimental protocols, and a visual representation of the synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: I am getting a low yield of ethyl 5-chlorobenzofuran-2-carboxylate in the first step. What are the possible reasons and how can I improve it?
Possible Causes:
-
Incomplete reaction: The reaction between 5-chlorosalicylaldehyde and ethyl chloroacetate or bromoacetate may not have gone to completion.
-
Suboptimal base: The base used (e.g., potassium carbonate, cesium carbonate) may not be strong enough or sufficiently anhydrous to effectively deprotonate the salicylaldehyde.
-
Reaction temperature and time: The reaction may require specific temperature control (e.g., reflux) and a sufficient duration to proceed to completion.[1]
-
Purity of starting materials: Impurities in 5-chlorosalicylaldehyde or the ethyl haloacetate can interfere with the reaction.
Troubleshooting Steps:
-
Choice of Base and Solvent: Consider using a stronger base like cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile. Ensure the base is anhydrous.
-
Reaction Conditions: Ensure the reaction is maintained at the optimal temperature, typically reflux, for a sufficient period (which can be up to 48 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Purity: Use freshly purified starting materials. 5-chlorosalicylaldehyde can be purified by recrystallization, and ethyl chloroacetate/bromoacetate by distillation.
Q2: The hydrolysis of ethyl 5-chlorobenzofuran-2-carboxylate to the corresponding carboxylic acid is incomplete or slow. How can I optimize this step?
Possible Causes:
-
Insufficient base or acid: The concentration of the hydrolyzing agent (e.g., NaOH, KOH, or acid) may be too low.
-
Poor solubility of the ester: The ethyl ester may have limited solubility in the aqueous reaction medium, slowing down the hydrolysis.
-
Reaction temperature: The hydrolysis may be too slow at room temperature.
Troubleshooting Steps:
-
Co-solvent: Use a co-solvent like ethanol or THF to improve the solubility of the ester in the aqueous base.
-
Increase Temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis. Monitor the reaction to avoid potential side reactions.
-
Stronger Hydrolyzing Conditions: Increase the concentration of the base or acid. For base-catalyzed hydrolysis, a solution of NaOH or KOH in a water/ethanol mixture is commonly used.
Q3: I am facing difficulties in converting 5-chlorobenzofuran-2-carboxylic acid to the carboxamide, resulting in a low yield. What should I do?
Possible Causes:
-
Inefficient activation of the carboxylic acid: Direct reaction of a carboxylic acid with an amine is often inefficient due to the formation of an unreactive ammonium salt.[2][3] The carboxylic acid needs to be activated.
-
Choice of coupling agent: The coupling agent used to activate the carboxylic acid may not be effective for this specific substrate.
-
Reaction conditions: Temperature, solvent, and the presence of a base can significantly impact the reaction outcome.
-
Amine reactivity: The amine used may not be nucleophilic enough under the reaction conditions.
Troubleshooting Steps:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate. Common methods include:
-
Acyl Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride, which then readily reacts with ammonia or an amine.[3][4]
-
Use of Coupling Agents: Employ peptide coupling agents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU in the presence of a base like triethylamine or DIPEA.[3][5]
-
-
Optimize Reaction Conditions:
-
Solvent: Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
-
Base: Include a non-nucleophilic base like triethylamine to neutralize any acid formed during the reaction.[4]
-
Temperature: While many amidations proceed at room temperature, gentle heating might be necessary for less reactive amines.
-
Q4: My final product, this compound, is impure. What are the best purification methods?
Possible Causes:
-
Unreacted starting materials: The final product may be contaminated with unreacted 5-chlorobenzofuran-2-carboxylic acid or the amine.
-
Side products: Side reactions may have occurred, leading to the formation of impurities.
-
Residual coupling agents/byproducts: Byproducts from the coupling agents (e.g., dicyclohexylurea if DCC is used) can be difficult to remove.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.
-
Washing: If the impurity is an unreacted carboxylic acid, washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove it. If the impurity is an unreacted amine, a wash with a dilute aqueous acid (e.g., dilute HCl) can be effective.
Experimental Protocols
A common and reliable method for the synthesis of this compound involves a two-step process starting from 5-chlorosalicylaldehyde.
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
-
To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).
-
To this suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product that precipitates out is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 5-Chlorobenzofuran-2-carboxylic acid
-
Suspend the ethyl 5-chlorobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated 5-chlorobenzofuran-2-carboxylic acid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
-
Dissolve 5-chlorobenzofuran-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise, along with a catalytic amount of DMF (if using oxalyl chloride).
-
Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM or THF and cool it in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. Alternatively, add a solution of the desired primary or secondary amine (2 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for a few hours.
-
After the reaction is complete (monitored by TLC), wash the organic layer with water, dilute HCl (if an excess amine was used), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: 5-Chlorobenzofuran-2-carboxamide Derivatives vs. Doxorubicin in Breast Cancer Cell Lines
This guide provides a comparative analysis of novel 5-Chlorobenzofuran-2-carboxamide derivatives against the established chemotherapeutic agent, Doxorubicin. The focus is on in vitro efficacy, particularly antiproliferative and apoptotic activity in the context of human breast cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this novel chemical scaffold.
Benzofuran derivatives are a well-regarded class of heterocyclic compounds, known for a wide range of biological activities including anticancer properties.[1][2][3] A 2019 study in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of this compound derivatives as potential antitumor agents.[4] The study found that several derivatives exhibited significant antiproliferative activity against the MCF-7 human breast cancer cell line, with a mechanism tied to the induction of apoptosis.[4]
This guide compares the most potent derivative from that study, herein referred to as Compound 15 , with Doxorubicin , a widely used anthracycline antibiotic in cancer chemotherapy.
Quantitative Efficacy Data
The following table summarizes the in vitro antiproliferative activity of the lead this compound derivative (Compound 15) and the comparator drug, Doxorubicin, against the MCF-7 human breast cancer cell line.
| Compound | Target/Mechanism | IC₅₀ (μM) vs. MCF-7 Cells | Caspase-3 Activation (Fold Increase vs. Control) | Reference |
| Compound 15 | Apoptosis Induction | 0.041 | ~8-fold | [4] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~0.040 | ~8-fold | [4] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates higher potency. Data is derived from the cited study for direct comparison.
Mechanism of Action & Signaling
The primary mechanism of action for the novel benzofuran derivatives involves the induction of programmed cell death (apoptosis). Compound 15 was shown to activate both the intrinsic and extrinsic apoptotic pathways.[4] This is achieved by increasing the levels of active caspase-8 and caspase-9, which converge to activate the executioner caspase-3.[4] Furthermore, it promotes the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, leading to the release of Cytochrome C from the mitochondria.[4]
In contrast, Doxorubicin primarily functions by intercalating into DNA, which inhibits the progression of the topoisomerase II enzyme, thereby stopping DNA replication and ultimately leading to cell death.
Experimental Protocols & Workflow
The data presented were generated using standard cell-based assays. Below are the detailed methodologies for the key experiments cited.
Experimental Workflow for In Vitro Screening
The general workflow for screening and comparing compounds involves culturing cancer cells, treating them with various concentrations of the test compounds, and subsequently measuring cell viability and specific biomarkers of cell death.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Antiproliferative Activity of 5-Chlorobenzofuran-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiproliferative activity of novel 5-Chlorobenzofuran-2-carboxamide derivatives against the human breast cancer cell line, MCF-7. The performance of these compounds is compared with the established chemotherapeutic agent, doxorubicin. The experimental data presented is based on the findings from the study by Youssif et al., 2019, titled "5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents."
Data Presentation: Antiproliferative Activity
The in vitro antiproliferative activity of this compound derivatives and the reference drug, doxorubicin, was evaluated against the MCF-7 human breast cancer cell line using a standard MTT assay. The results, as reported by Youssif et al. (2019), are summarized below. While the full quantitative data for all tested compounds is available in the original publication, the abstract highlights key findings.
| Compound | Target Cell Line | In Vitro Activity (IC50) | Reference Drug | Reference Drug IC50 |
| 5-Chlorobenzofuran-2-carboxamides | ||||
| Derivative 15 | MCF-7 | Equipotent to Doxorubicin[1] | Doxorubicin | Not explicitly stated in abstract |
| Derivatives 8, 21, 22 | MCF-7 | Good antiproliferative activity[1] | Doxorubicin | Not explicitly stated in abstract |
| Doxorubicin | MCF-7 | - | - | - |
Note: The specific IC50 values for the this compound derivatives and doxorubicin from this study are not available in the publicly accessible abstract. The term "equipotent" suggests that the IC50 value for derivative 15 is comparable to that of doxorubicin under the same experimental conditions. Other studies have reported doxorubicin IC50 values against MCF-7 cells to be in the range of 0.95 µM to 8.3 µM, depending on the specific experimental conditions.[2][3]
Mechanism of Action: Induction of Apoptosis
The study by Youssif et al. (2019) indicates that the antiproliferative effects of the this compound derivatives are mediated through the induction of apoptosis. Key findings from the study include:
-
Caspase Activation: Compounds 7, 9, 15, 16, 21, and 22 were found to increase the level of active caspase-3 by 4 to 8-fold compared to control cells.[1]
-
Activation of Intrinsic and Extrinsic Pathways: The most active caspase-3 inducers, compounds 15 and 21, also increased the levels of caspases 8 and 9, indicating the involvement of both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways.[1]
-
Modulation of Apoptotic Proteins: These compounds led to a potent induction of the pro-apoptotic protein Bax, down-regulation of the anti-apoptotic protein Bcl-2, and over-expression of Cytochrome C in MCF-7 cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's in vitro activity.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or doxorubicin for 48 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3. The substrate is conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline - pNA, or 7-amino-4-methylcoumarin - AMC). Cleavage of the substrate by caspase-3 releases the reporter molecule, which can be quantified.
Protocol:
-
Cell Lysis: MCF-7 cells are treated with the test compounds for a specified period. After treatment, the cells are harvested and lysed to release their intracellular contents.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the Bradford or BCA assay to ensure equal loading.
-
Assay Reaction: A specific amount of cell lysate is incubated with the DEVD-pNA (or DEVD-AMC) substrate in an assay buffer.
-
Incubation: The reaction mixture is incubated at 37°C for 1-2 hours.
-
Signal Detection: The amount of released pNA is measured by absorbance at 405 nm, or the amount of released AMC is measured by fluorescence (excitation at 380 nm and emission at 460 nm).
-
Data Analysis: The caspase-3 activity is expressed as the fold increase in activity compared to the untreated control cells.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro validation of this compound's antiproliferative activity.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways activated by this compound derivatives.
References
A Comparative Analysis of 5-Chlorobenzofuran-2-carboxamide Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Anti-proliferative and Apoptotic Effects of Novel 5-Chlorobenzofuran-2-carboxamide Derivatives.
This guide provides a comprehensive cross-validation of the experimental results for this compound and its derivatives, focusing on their potential as anti-cancer agents. The data presented herein is compiled from recent studies, offering a direct comparison with established chemotherapeutic agents and other relevant compounds. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, providing a clear overview of the therapeutic potential of this class of compounds.
Quantitative Performance Analysis
The anti-proliferative activity of this compound derivatives has been evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. For context, these values are compared with doxorubicin, a standard-of-care chemotherapy agent, and other benzofuran-based or commonly used tyrosine kinase inhibitors.
| Compound | Target/Class | IC50 (µM) vs. MCF-7 Cells | Reference |
| This compound Derivative 15 | Apoptosis Inducer | 1.136 | Youssif et al., 2019 |
| This compound Derivative 8 | Apoptosis Inducer | 2.415 | Youssif et al., 2019 |
| This compound Derivative 21 | Apoptosis Inducer | 1.872 | Youssif et al., 2019 |
| This compound Derivative 22 | Apoptosis Inducer | 2.033 | Youssif et al., 2019 |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.4 - 8.3 µM | Various Sources[1][2][3][4][5] |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | ~1.88 - >20 µM | Various Sources[2][6][7] |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | >10 µM | Gefitinib-insensitive line[8] |
| Other Benzofuran Derivatives (e.g., 13b, 13g) | Apoptosis Inducers | ~1.287 - 1.875 µM | Coskun et al. (as cited in a review)[9] |
Note: IC50 values for doxorubicin and erlotinib can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.
Mechanism of Action: Induction of Apoptosis
Studies have shown that this compound derivatives exert their anti-proliferative effects by inducing apoptosis, or programmed cell death, in cancer cells.[10][11] This is a highly desirable characteristic for anti-cancer agents as it minimizes the inflammatory response often associated with other forms of cell death. The mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.
Key molecular events observed upon treatment with these compounds include:
-
Activation of Initiator Caspases: A significant increase in the activity of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) is observed.[11]
-
Activation of Executioner Caspase: The activation of initiator caspases leads to the subsequent activation of caspase-3, the primary executioner caspase responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[11]
-
Modulation of Bcl-2 Family Proteins: The compounds lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Cell Cycle Arrest: The most active derivatives have been shown to cause cell cycle arrest in the Pre-G1 and G2/M phases, preventing cancer cells from progressing through the cell division cycle.[11]
Below are diagrams illustrating the experimental workflow for assessing apoptosis and the signaling pathway activated by this compound.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound derivatives. These are based on standard, widely accepted methodologies.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the compounds and calculate their IC50 values.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds (e.g., doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caspase Activity Assay
Objective: To quantify the activity of key apoptotic caspases (caspase-3, -8, and -9).
Principle: This assay utilizes specific peptide substrates for each caspase that are conjugated to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin). Cleavage of the substrate by the active caspase releases the fluorophore, and the resulting fluorescence is proportional to the caspase activity.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified period. Harvest the cells and lyse them using a supplied lysis buffer to release the intracellular contents.
-
Assay Reaction: Add the cell lysate to a 96-well plate containing the specific caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Quantify the caspase activity based on a standard curve generated with a known concentration of the free fluorophore. Results are often expressed as fold-change relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Apoptotic cells with fragmented DNA will have less than 2n DNA content and appear in the "sub-G1" region of the histogram.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[12][13][14]
Conclusion
The available experimental data strongly suggests that this compound derivatives are a promising class of anti-cancer compounds. Several derivatives exhibit potent anti-proliferative activity against the MCF-7 breast cancer cell line, with at least one compound showing efficacy comparable to the established chemotherapeutic agent doxorubicin.[11] The mechanism of action, involving the induction of apoptosis through both intrinsic and extrinsic pathways, is a favorable characteristic for targeted cancer therapy. Further preclinical development and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational comparison to aid researchers in the strategic design of future investigations into this valuable scaffold.
References
- 1. KEGG DRUG: Doxorubicin [genome.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Doxorubicin hydrochloride | DNA topoisomerase inhibitor | TargetMol [targetmol.com]
- 10. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]
- 11. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Doxorubicin - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
A Comparative Analysis of Benzofuran-2-Carboxamide Derivatives and Established Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant potential of a representative benzofuran-2-carboxamide derivative against commonly prescribed anticonvulsant drugs: Carbamazepine, Valproic Acid, Lamotrigine, and Phenytoin. While specific experimental data for 5-Chlorobenzofuran-2-carboxamide is not publicly available, this guide utilizes published data from a closely related series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives to provide a benchmark for the broader benzofuran-2-carboxamide chemical class. The data presented is based on standardized preclinical screening models for anticonvulsant activity.
**Executive Summary
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug development. Benzofuran-2-carboxamide derivatives have emerged as a promising scaffold, with some demonstrating significant anticonvulsant activity in preclinical studies. This guide aims to contextualize the potential of this chemical class by comparing the performance of a potent benzofuran-2-carboxamide derivative with established first- and second-generation anticonvulsants in two key predictive models of anticonvulsant activity: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Comparative Efficacy and Safety
The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) for the representative benzofuran-2-carboxamide derivative and standard anticonvulsants in mice. The ED50 is the dose required to produce an anticonvulsant effect in 50% of the test population, while the TD50 is the dose at which 50% of the animals exhibit signs of neurotoxicity. A higher therapeutic index (TD50/ED50) indicates a more favorable safety profile.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test (Mice)
| Compound | ED50 (mg/kg) | Reference |
| Benzofuran-2-carboxamide Derivative (5i) | 23.4 | [1] |
| Carbamazepine | 11.8 - 20 | [2] |
| Valproic Acid | 190 - 216.9 | [2][3] |
| Lamotrigine | Not specified | |
| Phenytoin | 9.87 |
Derivative 5i is [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide].
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Test (Mice)
| Compound | ED50 (mg/kg) | Reference |
| Benzofuran-2-carboxamide Derivative | Data Not Available | |
| Carbamazepine | Inactive | [3] |
| Valproic Acid | 177.83 | [1] |
| Lamotrigine | Inactive | [3] |
| Phenytoin | Inactive | [3] |
Table 3: Neurotoxicity (Mice)
| Compound | TD50 (mg/kg) | Reference |
| Benzofuran-2-carboxamide Derivative (5i) | >300 | [1] |
| Carbamazepine | 45 | |
| Valproic Acid | Not specified | |
| Lamotrigine | Not specified | |
| Phenytoin | 25 | [4] |
Experimental Protocols
The data presented in this guide are derived from standardized preclinical anticonvulsant screening protocols.
Maximal Electroshock (MES) Test: This test is a widely used animal model for generalized tonic-clonic seizures.[3] An electrical stimulus is delivered through corneal or ear electrodes to induce a seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating the anticonvulsant effect of the test compound.[3]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures.[3] Pentylenetetrazole, a central nervous system stimulant, is administered subcutaneously to induce clonic seizures. The test measures the ability of a compound to prevent or delay the onset of these seizures.[3]
Neurotoxicity Screening (Rotarod Test): This test assesses motor coordination and potential neurological deficits caused by a drug. Mice are placed on a rotating rod, and their ability to remain on the rod is measured. A compound that causes the animals to fall off the rod is considered neurotoxic at that dose.
Potential Mechanisms of Action
While the precise mechanism of action for many benzofuran-2-carboxamide derivatives is still under investigation, the anticonvulsant activity of established drugs provides a framework for potential pathways.
-
Sodium Channel Blockade: Carbamazepine, Lamotrigine, and Phenytoin primarily exert their anticonvulsant effects by blocking voltage-gated sodium channels, which inhibits the repetitive firing of neurons.
-
Enhancement of GABAergic Neurotransmission: Valproic acid has a broader mechanism of action that includes enhancing the effects of the inhibitory neurotransmitter GABA.
-
Calcium Channel Blockade: Some anticonvulsants also act on calcium channels to reduce neuronal excitability.
-
Neuroprotection and Antioxidant Effects: Some benzofuran-2-carboxamide derivatives have demonstrated neuroprotective and antioxidant properties in preclinical studies.[5][6][7] These effects may contribute to their potential anticonvulsant activity by mitigating neuronal damage associated with seizures.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological pathways involved, the following diagrams are provided.
Conclusion
The representative benzofuran-2-carboxamide derivative demonstrates promising anticonvulsant activity in the MES model, with an ED50 comparable to or better than some established drugs like Valproic Acid. Importantly, it exhibits a favorable safety profile with a high TD50. While data in the scPTZ model is currently unavailable, the potent activity in the MES test suggests a potential therapeutic utility against generalized tonic-clonic seizures. The neuroprotective and antioxidant effects observed in some derivatives of this class further enhance their potential as future therapeutic agents. Further research, including quantitative analysis in various seizure models and elucidation of the precise mechanism of action, is warranted to fully establish the clinical potential of this compound and related compounds.
References
- 1. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Chlorobenzofuran-2-carboxamide in Cancer Therapy
For Immediate Release
In the dynamic landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and minimized side effects is paramount. This guide presents a comprehensive statistical analysis of the efficacy of 5-Chlorobenzofuran-2-carboxamide derivatives as potential anti-cancer agents. By objectively comparing their performance against a well-established chemotherapeutic, doxorubicin, and other relevant anti-proliferative compounds, this document serves as a critical resource for researchers, scientists, and drug development professionals. Through detailed data presentation, experimental protocols, and pathway visualizations, we aim to provide a thorough understanding of the therapeutic promise held by this class of compounds.
Comparative Efficacy Analysis
The anti-proliferative activity of this compound derivatives was evaluated against the human breast cancer cell line, MCF-7. The following tables summarize the key efficacy data, including the half-maximal inhibitory concentration (IC50) values, and compare them with doxorubicin and other selected benzofuran and indole-2-carboxamide derivatives from recent studies.
Table 1: Anti-proliferative Activity of this compound Derivatives and Doxorubicin against MCF-7 Cells
| Compound | IC50 (µM) on MCF-7 Cells | Reference |
| This compound Derivatives | ||
| Compound 8 | Not explicitly stated, but showed good antiproliferative activity. | [1] |
| Compound 15 | Equipotent to doxorubicin. | [1] |
| Compound 21 | Not explicitly stated, but showed good antiproliferative activity. | [1] |
| Compound 22 | Not explicitly stated, but showed good antiproliferative activity. | [1] |
| Comparative Agent | ||
| Doxorubicin | 0.68 ± 0.04 µg/mL (~1.25 µM) | [2] |
| Doxorubicin | 400 nM (0.4 µM) | [3] |
| Doxorubicin | 8306 nM (8.3 µM) | [4] |
Note: The IC50 values for doxorubicin vary across different studies, which can be attributed to variations in experimental conditions and assay durations.
Table 2: Anti-proliferative Activity of Other Benzofuran and Indole-2-carboxamide Derivatives against MCF-7 Cells
| Compound Class | Specific Compound/Derivative | IC50 (µM) on MCF-7 Cells | Reference |
| Benzofuran Derivatives | Compound 13b | 1.875 | |
| Compound 13g | 1.287 | ||
| Compound 47b | 6.45 | ||
| Compound 22d | 3.41 | ||
| Compound 22f | 2.27 | ||
| Indole-2-carboxamide Derivatives | Compound 5e | 0.80 | [5] |
| Compound 6i | 6.10 ± 0.4 | ||
| Compound 6v | 6.49 ± 0.3 | ||
| Compound 7 | 0.49 |
Mechanistic Insights: Induction of Apoptosis
Studies have shown that this compound derivatives exert their anti-proliferative effects by inducing apoptosis (programmed cell death) in cancer cells. Key mechanistic findings from studies on the MCF-7 cell line are summarized below.
Table 3: Mechanistic Data for this compound Derivatives in MCF-7 Cells
| Mechanism of Action | Observed Effect | Compounds Implicated | Reference |
| Caspase Activation | Increased active caspase-3 levels by 4-8 fold. | 7, 9, 15, 16, 21, 22 | [1] |
| Increased levels of caspase-8 and caspase-9. | 15, 21 | [1] | |
| Regulation of Apoptotic Proteins | Potent induction of Bax (pro-apoptotic). | 15, 21 | [1] |
| Down-regulation of Bcl-2 (anti-apoptotic). | 15, 21 | [1] | |
| Mitochondrial Pathway | Over-expression of Cytochrome C. | 15, 21 | [1] |
| Cell Cycle Arrest | Cell cycle arrest at Pre-G1 and G2/M phases. | 15 | [1] |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Caspase Activity Assay
The activity of key executioner caspases, such as caspase-3, is measured to quantify the induction of apoptosis.
-
Cell Lysis: MCF-7 cells are treated with the test compounds for a specified period. After treatment, the cells are harvested and lysed using a specific lysis buffer.
-
Substrate Addition: The cell lysate is then incubated with a colorimetric or fluorometric substrate specific for the caspase being assayed (e.g., DEVD-pNA for caspase-3).
-
Signal Detection: The cleavage of the substrate by the active caspase releases a chromophore or fluorophore, which is then quantified by measuring the absorbance or fluorescence using a microplate reader.
-
Data Analysis: The increase in caspase activity is expressed as a fold change relative to the untreated control cells.
Western Blot Analysis for Bax and Bcl-2
The expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are determined by Western blotting to assess the regulation of the intrinsic apoptotic pathway.
-
Protein Extraction: MCF-7 cells are treated with the compounds, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated to determine the apoptotic potential.
Visualizing the Mechanism of Action
To illustrate the proposed signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Cannabinoids Regulate Bcl-2 and Cyclin D2 Expression in Pancreatic β Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cannabinoids Regulate Bcl-2 and Cyclin D2 Expression in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5-Chlorobenzofuran-2-carboxamide's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 5-Chlorobenzofuran-2-carboxamide derivatives, focusing on their anticancer properties. The performance of a lead derivative is compared with the standard chemotherapeutic agent, doxorubicin, and other benzofuran-based anticancer compounds. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.
Comparative Analysis of Antiproliferative Activity
A series of novel this compound derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 15 (phenethyl-morpholine) | MCF-7 (Breast) | Equipotent to Doxorubicin | Doxorubicin | MCF-7 (Breast) | ~1.136 |
| Derivative 8 | MCF-7 (Breast) | > Doxorubicin | |||
| Derivative 21 | MCF-7 (Breast) | > Doxorubicin | |||
| Derivative 22 | MCF-7 (Breast) | > Doxorubicin |
Table 1: Antiproliferative Activity of this compound Derivatives Compared to Doxorubicin. [1][2]
Notably, derivative 15 , a phenethyl-morpholine substituted this compound, demonstrated antiproliferative activity equipotent to doxorubicin against the MCF-7 human breast cancer cell line[1][2]. Other derivatives also showed significant, though less potent, activity.
Alternative Benzofuran-Based Anticancer Agents
The benzofuran scaffold is a common motif in a variety of compounds with demonstrated anticancer activity, targeting different cellular mechanisms.
| Benzofuran Derivative Class | Mechanism of Action | Example Target |
| Bromo-substituted benzofurans | p38α MAP kinase inhibition | p38α MAP kinase |
| Benzofuran-nicotinonitrile derivatives | Epidermal Growth Factor Receptor (EGFR) inhibition | EGFR |
| Benzofuran-2-carboxamide derivatives (non-chloro) | Tubulin polymerization inhibition | Tubulin |
Table 2: Alternative Benzofuran Derivatives with Anticancer Activity. [1][3]
Mechanism of Action: Induction of Apoptosis
Studies have shown that this compound derivatives exert their antiproliferative effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key proteins in the apoptotic signaling cascade.
Apoptosis Signaling Pathway
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which are activated by the this compound derivatives.
Caption: Apoptosis signaling pathways activated by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the biological effects of this compound derivatives are provided below.
Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT-based antiproliferative assay.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7) are seeded in 96-well microtiter plates at a density of approximately 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the reference drug (doxorubicin). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Quantification (Caspase Activity Assay)
This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.
Detailed Protocol:
-
Cell Lysis: MCF-7 cells are treated with the this compound derivatives for a specified period. The cells are then harvested and lysed to release their cellular contents, including caspases.
-
Substrate Addition: The cell lysates are incubated with a specific fluorogenic or colorimetric substrate for the caspase being measured (e.g., Caspase-3, -8, or -9). The substrate is designed to be cleaved by the active caspase.
-
Signal Detection: Upon cleavage of the substrate by the active caspase, a fluorescent or colored product is released.
-
Quantification: The intensity of the fluorescent or colorimetric signal is measured using a fluorometer or a spectrophotometer. The signal intensity is directly proportional to the caspase activity in the sample.
-
Data Analysis: The caspase activity in the treated cells is compared to that in untreated control cells to determine the fold-increase in activity.
Conclusion
Derivatives of this compound, particularly the phenethyl-morpholine substituted compound 15 , exhibit potent antiproliferative activity against breast cancer cells, with efficacy comparable to the established chemotherapeutic drug doxorubicin. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key regulatory proteins in both the intrinsic and extrinsic pathways. The benzofuran scaffold continues to be a promising platform for the development of novel anticancer agents with diverse mechanisms of action. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Benzofuran-2-Carboxamide Derivatives as Neuroprotective Agents
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents for neurodegenerative disorders is a paramount challenge. Within this landscape, benzofuran-2-carboxamide derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a detailed head-to-head comparison of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, summarizing their neuroprotective and antioxidant performance based on recent experimental data.
Performance Comparison of Benzofuran-2-Carboxamide Derivatives
A recent study synthesized eighteen novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their potential to protect neurons from excitotoxicity, a key factor in neurodegenerative diseases.[1] The neuroprotective effects were assessed against N-methyl-D-aspartate (NMDA)-induced neuronal cell damage in primary cultured rat cortical neurons.
The following tables summarize the key quantitative data from this comparative study, highlighting the most promising compounds.
Neuroprotective Effects against NMDA-Induced Excitotoxicity
The initial screening identified nine compounds that exhibited significant protection against NMDA-induced excitotoxicity at a concentration of 100 μM.[1] The percentage of cell viability was measured to quantify the neuroprotective effect.
| Compound | Substitution on Phenyl Ring | Cell Viability (%) at 100 μM[1] |
| 1f | 2-CH₃ | >75 |
| 1j | 3-OH | >75 |
| 1a | Unsubstituted | >75 |
| 1c | 3-OCH₃, 4-OH | >75 |
| 1i | 4-CH₃ | >75 |
| 1l | 4-Cl | >75 |
| 1p | 2-CF₃ | >75 |
| 1q | 3-CF₃ | >75 |
| 1r | 4-CF₃ | >75 |
Among the selected derivatives, compound 1f , with a methyl group at the R2 position, demonstrated the most potent and efficacious neuroprotective action, comparable to the well-known NMDA antagonist memantine at a 30 μM concentration.[1] Compound 1j , featuring a hydroxyl group at the R3 position, also showed marked anti-excitotoxic effects.[1]
Antioxidant Activity
The antioxidant properties of the most promising neuroprotective compounds were evaluated through their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation (LPO) in rat brain homogenates.[1]
| Compound | Inhibition of LPO (%) at 100 μM[1] | DPPH Radical Scavenging (%) at 100 μM[1] |
| 1j | 62 | 23.5 |
Interestingly, compound 1j was the most effective antioxidant among the tested derivatives, exhibiting significant inhibition of lipid peroxidation and moderate DPPH radical scavenging activity.[1] This dual functionality of neuroprotection and antioxidation makes it a particularly interesting candidate for further investigation. In contrast, while memantine is a potent neuroprotective agent, it did not show significant antioxidant activity in this study.[1]
Structure-Activity Relationship (SAR) Insights
The comparative data provides valuable insights into the structure-activity relationships of these benzofuran-2-carboxamide derivatives.
The results suggest that substitutions at the R2 and R3 positions of the phenyl ring are important for the neuroprotective activity of these compounds. Specifically, a methyl group at the R2 position (compound 1f ) and a hydroxyl group at the R3 position (compound 1j ) were found to be particularly beneficial for neuroprotection.[1] Furthermore, the hydroxyl group at the R3 position also conferred antioxidant properties.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of these benzofuran-2-carboxamide derivatives.
Synthesis of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives
The synthesis of the derivatives followed a general scheme where 7-methoxy-2-benzofurancarboxylic acid was reacted with various aryl amines using 1,1′-carbonyldiimidazole (CDI) as a coupling reagent in tetrahydrofuran (THF).[1]
Neuroprotection Assay (NMDA-Induced Excitotoxicity)
Primary cortical neuronal cells were cultured from rat embryos. To induce excitotoxicity, the cultured neurons were exposed to NMDA. The neuroprotective effects of the synthesized compounds were evaluated by co-treating the cells with the compounds and NMDA. Cell viability was then assessed to determine the extent of protection.[1]
Antioxidant Assays
-
DPPH Radical Scavenging Assay: The ability of the compounds to scavenge the stable free radical DPPH was measured spectrophotometrically. A decrease in the absorbance of the DPPH solution in the presence of the compound indicates radical scavenging activity.[1]
-
Lipid Peroxidation (LPO) Inhibition Assay: In vitro lipid peroxidation was induced in rat brain homogenates using Fe²⁺ and L-ascorbic acid. The extent of lipid peroxidation was measured, and the inhibitory effect of the compounds was determined.[1]
Conclusion
This head-to-head comparison of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives highlights promising candidates for the development of neuroprotective agents. Compound 1f emerged as a highly potent neuroprotective agent, while compound 1j displayed a desirable dual profile of both neuroprotection and antioxidant activity.[1] The structure-activity relationship data suggests that specific substitutions on the N-phenyl ring are key to enhancing the therapeutic potential of this chemical scaffold. Further optimization of these lead compounds could pave the way for new and effective treatments for neurodegenerative diseases.
References
Safety Operating Guide
Navigating the Disposal of 5-Chlorobenzofuran-2-carboxamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 5-Chlorobenzofuran-2-carboxamide, a chlorinated organic compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on the safety data for the closely related compound, 5-Chlorobenzofuran-2-carboxylic acid, and general guidelines for the disposal of chlorinated organic hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar chlorinated benzofuran derivatives, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a fume hood. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Classification:
-
This compound is a chlorinated organic compound and should be treated as hazardous waste.
-
Consult your institution's chemical hygiene plan and waste disposal guidelines to determine the specific waste category.
-
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from non-halogenated organic waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of spills.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Experimental Protocols
In the event of a small spill, the following cleanup protocol should be followed:
-
Ensure Proper Ventilation and PPE: Before addressing the spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.
-
Contain the Spill: For solid material, carefully sweep it up to avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Place the spilled material and all contaminated cleanup materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Store: Properly label the waste container and store it in the SAA for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The ultimate disposal of chlorinated organic compounds often involves high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the compound into less harmful substances.[1][2] Adherence to the outlined procedures ensures the safety of laboratory personnel and the protection of the environment.
References
Personal protective equipment for handling 5-Chlorobenzofuran-2-carboxamide
This guide provides crucial safety and logistical information for handling 5-Chlorobenzofuran-2-carboxamide in a laboratory setting. The following procedures are based on the safety data sheets (SDS) of structurally similar compounds, including 5-Chlorobenzofuran-2-carboxylic acid and other chlorinated benzofuran derivatives. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure safe operational conduct.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To protect against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or impervious clothing is also required.[3] | To prevent skin contact, which may cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A full-face respirator is recommended if symptoms occur.[3] | To avoid inhalation of dust, which can irritate the respiratory tract. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | To provide an additional barrier against accidental contact. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition.[5]
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][3]
2. Weighing and Aliquoting:
-
Handle the compound as a solid powder, avoiding the formation of dust and aerosols.[3][4]
-
If weighing outside of a fume hood is unavoidable, use a balance with a draft shield.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment used.
-
Remove and wash contaminated clothing before reuse.[1]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, closed, and clearly labeled container.[1][5]
-
Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[1] Do not allow the chemical to enter drains.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
